Benzocaine-d4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661793 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-08-9 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzocaine-d4: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Benzocaine-d4. This deuterated analog of the local anesthetic Benzocaine serves as a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
This compound is a stable isotope-labeled version of Benzocaine, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇D₄NO₂ | [2][3][4][5][6] |
| Molecular Weight | 169.21 g/mol | [1][2][3][4][5][6][7][8][9][10] |
| CAS Number | 342611-08-9 | [1][2][3][4][5][6][7][8][9][10] |
| Appearance | White to off-white or pale yellow solid | [1][5] |
| Melting Point | 90-92°C | [3] |
| Solubility | Soluble in Chloroform.[3] Very slightly soluble in water; soluble in ethanol, ether, and dilute acids.[11] | |
| Storage | Recommended long-term storage at -20°C.[3] Can be stored at room temperature for short periods.[3] For solutions, -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] |
Structural Information
The structural identity of this compound is well-defined by various chemical nomenclature and notation systems. The deuterium atoms are located on the aromatic ring, specifically at positions 2, 3, 5, and 6.
| Identifier | Value | Reference |
| IUPAC Name | ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | [7][9][12] |
| SMILES | CCOC(=O)C1=C([2H])C([2H])=C(N)C([2H])=C1[2H] | [1] |
| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | [7][9] |
| Synonyms | 4-Aminobenzoic-2,3,5,6-d4 Acid Ethyl Ester, Ethyl 4-Aminobenzoate-2,3,5,6-d4 | [3] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of every batch of this compound are proprietary to the manufacturers, general methodologies for characterization are available.
Identity Determination: The identity of this compound is typically confirmed using a combination of spectroscopic and spectrometric techniques.
-
¹H NMR (CDCl₃): Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the molecule. The absence of signals corresponding to the aromatic protons and the presence of the ethyl group protons would be characteristic.
-
Mass Spectrometry: This technique is used to confirm the molecular weight and isotopic enrichment of the compound.
-
Thin Layer Chromatography (TLC): A common method for assessing purity. For example, using a silica gel plate with a mobile phase of Dichloromethane: Methanol: NH₄OH (9:1:0.1), this compound shows a single spot with an Rf value of 0.75, visualized under UV light at 280nm and with potassium permanganate (KMnO₄) staining.[3]
Mechanism of Action and Biological Relevance
This compound is expected to share the same mechanism of action as its non-deuterated counterpart, Benzocaine.[1][13] Local anesthetics like Benzocaine function by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal membrane.[14][15][16] This blockage prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[14][15][17] By inhibiting nerve impulse transmission, pain signals are blocked.[14][15]
The primary research application of this compound is as an internal standard in analytical methods. Its chemical behavior is nearly identical to that of Benzocaine, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Visualizing the Role of this compound
The following diagram illustrates a typical experimental workflow where this compound is used as an internal standard for the quantification of Benzocaine in a biological sample.
Caption: Workflow for Quantification using an Internal Standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. This compound - CAS - 342611-08-9 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Benzocaine -D4 | CAS No- 342611-08-9 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 8. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 9. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 10. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 11. Benzocaine | 94-09-7 [chemicalbook.com]
- 12. Ethyl 4-amino(~2~H_4_)benzoate | C9H11NO2 | CID 45038201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Benzocaine - Wikipedia [en.wikipedia.org]
- 15. Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Technical Guide to the Certificate of Analysis for Benzocaine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine-d4 is the deuterated form of Benzocaine, a widely used local anesthetic. The incorporation of deuterium atoms into the molecule makes it a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A Certificate of Analysis (CoA) for this compound is a critical document that provides a comprehensive summary of its identity, purity, and quality. This guide offers an in-depth look at the data and experimental protocols typically found in a this compound CoA.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of this compound.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | Ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate |
| CAS Number | 342611-08-9 |
| Molecular Formula | C₉H₇D₄NO₂ |
| Molecular Weight | 169.21 g/mol |
| Chemical Structure |
Table 2: Physical and Chemical Properties
| Parameter | Specification |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
| Melting Point | 88-92 °C |
Table 3: Analytical Data
| Analysis | Method | Result |
| Chemical Purity | HPLC | >99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥98% |
| Identity | ¹H-NMR | Conforms to structure |
| Residual Solvents | GC-HS | Complies with ICH Q3C |
| Assay | qNMR | 99.8% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical gradient could be starting from 80:20 (water:acetonitrile) and ramping up to 20:80 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Isotopic Enrichment by Mass Spectrometry
This protocol determines the percentage of this compound that is fully deuterated.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Sample Infusion: The sample is directly infused into the mass spectrometer or introduced via an LC system.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Resolution: >10,000.
-
-
Data Analysis: The relative intensities of the ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) as well as partially deuterated (d1, d2, d3) forms of Benzocaine are measured. The isotopic enrichment is calculated using the following formula:
Identity Confirmation by ¹H-NMR Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for this compound. The absence or significant reduction of signals corresponding to the aromatic protons confirms the deuteration at these positions.
Visualizations
Experimental Workflow for Certification
Caption: General Experimental Workflow for Certification of a Reference Standard.
Data Relationships on a Certificate of Analysis
Caption: Logical Relationships of Data on a Certificate of Analysis.
An In-Depth Technical Guide to Benzocaine-d4: Properties, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzocaine-d4, a deuterated analog of the local anesthetic Benzocaine. It is intended to serve as a critical resource for professionals in research and drug development, offering detailed information on its chemical properties, analytical applications, and the methodologies employed in its use.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Benzocaine, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its physicochemical properties are nearly identical to those of unlabeled Benzocaine, allowing it to mimic the behavior of the analyte during sample extraction, chromatographic separation, and ionization, thus ensuring accurate and precise quantification.
| Property | Value | Reference |
| CAS Number | 342611-08-9 | [1][2] |
| Molecular Formula | C₉H₇D₄NO₂ | [2] |
| Molecular Weight | 169.21 g/mol | [2] |
Mechanism of Action
While specific signaling pathway studies for this compound are not extensively published, its mechanism of action is understood to be identical to that of Benzocaine. As a local anesthetic, Benzocaine functions by blocking nerve impulses. It achieves this by reversibly binding to and inhibiting voltage-gated sodium channels within the neuronal cell membrane.
The process begins with the uncharged form of Benzocaine diffusing across the neural membrane. Once inside the neuron, it becomes protonated. This charged form then binds to the inner pore of the voltage-gated sodium channels, stabilizing them in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. Consequently, the sensation of pain is blocked.
Mechanism of Action of Benzocaine.
Application in Quantitative Analysis: Experimental Protocol
This compound is primarily utilized as an internal standard in the quantitative analysis of Benzocaine in biological matrices. Below is a detailed experimental protocol for the validation of an analytical method using a deuterated internal standard, which is a critical process in drug development and clinical research.
Objective: To validate a robust and reliable LC-MS/MS method for the quantification of Benzocaine in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Benzocaine reference standard
-
This compound (internal standard)
-
Control human plasma
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Benzocaine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Benzocaine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike control human plasma with the Benzocaine working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Benzocaine and this compound.
-
-
-
Method Validation:
-
Assess the following parameters according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Analyze the calibration standards to establish the linear range of the assay.
-
Accuracy and Precision: Analyze the QC samples on multiple days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of Benzocaine in plasma under various storage and handling conditions.
-
-
Workflow for Benzocaine Quantification.
References
- 1. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Benzocaine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Benzocaine-d4. Deuterated compounds, such as this compound, are crucial internal standards for quantitative bioanalytical assays by mass spectrometry and find application in metabolic studies. This document outlines a detailed synthetic protocol and the analytical methodologies for verifying the isotopic enrichment of this stable isotope-labeled compound.
Synthesis of this compound
The synthesis of this compound (ethyl 4-aminobenzoate-2,3,5,6-d4) is achieved through a two-stage process. The first stage involves the synthesis of the deuterated precursor, 4-aminobenzoic-2,3,5,6-d4 acid, followed by a Fischer esterification to yield the final product.
Synthesis of 4-Aminobenzoic-2,3,5,6-d4 Acid
A common route to 4-aminobenzoic-2,3,5,6-d4 acid involves a multi-step reaction sequence starting from a deuterated benzene ring.[1] A plausible synthetic pathway is outlined below.
References
An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Benzocaine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physical and chemical properties of Benzocaine-d4, a deuterated analog of the local anesthetic Benzocaine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacological studies.
Introduction
This compound is the deuterium-labeled form of Benzocaine, a widely used topical anesthetic of the ester class.[1][2][3] The substitution of four hydrogen atoms with deuterium on the benzene ring provides a stable isotopic label, making it an invaluable tool in various research applications. Primarily, it serves as an internal standard for the quantitative analysis of Benzocaine in biological matrices and pharmaceutical formulations by mass spectrometry (GC-MS or LC-MS) and NMR.[4] Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a drug, a field of study where labeled compounds like this compound are of significant interest.[5]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | [6][7][8] |
| Synonyms | 4-Aminobenzoic-2,3,5,6-d4 Acid Ethyl Ester, Ethyl 4-Aminobenzoate-d4 | [3][9][10] |
| CAS Number | 342611-08-9 | [1][4][9][11] |
| Molecular Formula | C₉H₇D₄NO₂ | [1][9][11] |
| Molecular Weight | 169.21 g/mol | [1][9][11] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Melting Point | 90-92 °C | [10] |
| Solubility | Soluble in Chloroform | [10] |
| Storage Conditions | Long-term storage at -20°C is recommended. | [5][10] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and identification of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | The identity of this compound is typically confirmed using ¹H NMR spectroscopy, often with CDCl₃ as the solvent.[10] The spectrum is expected to be simpler than that of unlabeled Benzocaine in the aromatic region due to the deuterium substitution. |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.[10] The accurate mass is a key identifier. |
| ²H NMR | Deuterium NMR (²H NMR) has been utilized in research to study the orientation and location of this compound within phospholipid membranes, providing insights into its interaction with biological environments.[12] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound shares its mechanism of action with its non-deuterated counterpart, Benzocaine. It functions as a local anesthetic by reversibly blocking nerve impulse generation and conduction.[13] This is achieved by inhibiting the voltage-gated sodium (Na+) channels in the neuronal cell membrane. By binding to a common receptor site within the channel, Benzocaine stabilizes the channel in its inactivated state, thereby preventing the large, transient increase in sodium permeability that is necessary for the propagation of an action potential.[4][5][14] This blockade of sodium influx prevents depolarization of the nerve membrane, leading to a local numbing effect.[14]
Experimental Protocols
The synthesis of this compound follows the same principles as the synthesis of Benzocaine, typically through a Fischer esterification reaction. This involves reacting deuterated p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Methodology:
-
Reaction Setup: p-Aminobenzoic acid-d4 is dissolved in an excess of absolute ethanol in a round-bottom flask.[15]
-
Acid Catalysis: Concentrated sulfuric acid is slowly added to the mixture while cooling in an ice bath. A precipitate may form.[15][16]
-
Reflux: The mixture is heated under reflux for several hours (e.g., 60-75 minutes) until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC).[15][17]
-
Neutralization: After cooling, the reaction mixture is poured into ice water and neutralized with a base, such as a 10% sodium carbonate solution, until the pH is neutral or slightly basic. This step converts the protonated ester back to its free base form, causing it to precipitate.[15][17]
-
Isolation and Purification: The resulting solid precipitate (crude this compound) is collected by vacuum filtration, washed with cold water, and dried.[15][17] Further purification can be achieved by recrystallization from an ethanol-water mixture.[17]
This compound is ideally suited for use as an internal standard (IS) in quantitative analytical methods like LC-MS or GC-MS due to its chemical similarity to the analyte (Benzocaine) and its distinct mass.
Methodology:
-
Sample Preparation: A known concentration of this compound (the IS) is spiked into all samples, calibration standards, and quality control samples containing the analyte (Benzocaine).
-
Extraction: The analyte and IS are co-extracted from the sample matrix (e.g., plasma, tissue homogenate) using an appropriate technique like liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into an HPLC or GC system. Due to their nearly identical physicochemical properties, Benzocaine and this compound will co-elute or elute very closely.
-
Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the analyte and the IS.
-
Quantification: The analyte's concentration is determined by calculating the ratio of the analyte's peak area to the IS's peak area. This ratio is plotted against the concentrations of the calibration standards to generate a calibration curve. The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response.
References
- 1. scbt.com [scbt.com]
- 2. biocompare.com [biocompare.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 7. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 8. Ethyl 4-amino(~2~H_4_)benzoate | C9H11NO2 | CID 45038201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzocaine -D4 | CAS No- 342611-08-9 | Simson Pharma Limited [simsonpharma.com]
- 10. usbio.net [usbio.net]
- 11. This compound - CAS - 342611-08-9 | Axios Research [axios-research.com]
- 12. Orientations and locations of local anesthetics benzocaine and butamben in phospholipid membranes as studied by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzocaine | 94-09-7 [chemicalbook.com]
- 14. phdcentre.com [phdcentre.com]
- 15. researchgate.net [researchgate.net]
- 16. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
Solubility Profile of Benzocaine-d4 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, pressure, and pH. For crystalline solids like Benzocaine-d4, the dissolution process involves the breakdown of the crystal lattice and the solvation of the solute molecules by the solvent molecules.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of Benzocaine in common laboratory solvents. This data is presented as a close approximation for the solubility of this compound.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Water | 18.02 | 25 | ~0.04 | ~0.0024 | [1] |
| Ethanol | 46.07 | 25 | ~20 | ~4.34 | [1] |
| Chloroform | 119.38 | 25 | ~50 | ~4.19 | [1] |
| Diethyl Ether | 74.12 | 25 | ~25 | ~3.37 | [1] |
| Acetone | 58.08 | 25 | Data not available | Data not available | |
| Methanol | 32.04 | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | Data not available | Data not available | |
| Acetonitrile | 41.05 | 25 | Data not available | Data not available |
Note: The solubility values for ethanol, chloroform, and diethyl ether are derived from the information that 1g of Benzocaine is soluble in 5mL, 2mL, and 4mL of the respective solvents[1]. The solubility in water is based on the description "sparingly soluble" and the quantitative value of 1g in 2500ml[1]. It is important to note that the solubility of the two different polymorphic forms of benzocaine (FI and FII) has been studied in various organic solvents, and the transition temperature between these forms is between 29°C and 30°C[2].
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Scintillation vials or sealed flasks
-
Orbital shaker or incubator shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of scintillation vials or flasks, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials/flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials/flasks to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the liquid. Filter the collected sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility via the shake-flask method.
This comprehensive guide provides essential information on the solubility of this compound and a detailed protocol for its experimental determination. This knowledge is fundamental for the successful design and execution of research and development activities involving this deuterated compound.
References
A Technical Guide to the Role of Benzocaine-d4 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine is a widely used ester-type local anesthetic that provides temporary relief from pain by blocking nerve signals.[1] Its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Achieving high accuracy and precision in such bioanalysis is paramount, and the use of an internal standard (IS) is an essential component of a robust analytical method.[2]
This technical guide delves into the core principles and practical application of Benzocaine-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. A SIL-IS is considered the "gold standard" in bioanalysis because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for analytical variability.[3] This guide provides an in-depth look at the pharmacological action of benzocaine, the mechanism by which this compound functions as an internal standard, and a detailed, representative experimental protocol for its use in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacological Mechanism of Action: Benzocaine
Benzocaine exerts its anesthetic effect by preventing the transmission of nerve impulses.[3] The primary molecular target is the voltage-gated sodium channel (VGSC) located in the neuronal membrane.[4]
The process can be summarized as follows:
-
Nerve Stimulation: Pain stimuli trigger the opening of VGSCs.
-
Sodium Influx: Sodium ions (Na+) rush into the neuron, causing membrane depolarization.
-
Action Potential: This depolarization generates an action potential, the electrical signal that propagates along the nerve to the central nervous system, where it is interpreted as pain.[4]
-
Benzocaine Action: Benzocaine, being lipid-soluble, diffuses across the neuronal membrane and binds to the intracellular domain of the VGSC.[3][4] This binding stabilizes the channel in its inactive state, preventing it from opening.
-
Blockade of Impulse: The influx of sodium is blocked, depolarization is inhibited, and the action potential cannot be generated or propagated.[5] This results in a localized, temporary blockade of pain sensation.
Core Principle: this compound as an Internal Standard
The fundamental challenge in quantitative bioanalysis is accounting for variability introduced during sample processing and instrumental analysis.[6] Factors like incomplete extraction recovery, ion suppression or enhancement (matrix effects), and fluctuations in injection volume can lead to inaccurate results.
A stable isotope-labeled internal standard like this compound is the ideal tool to overcome these challenges.[6] In this compound, four hydrogen atoms on the benzene ring have been replaced by deuterium, a stable, heavier isotope of hydrogen. This modification results in a molecule with nearly identical physicochemical properties to native benzocaine but with a different mass-to-charge ratio (m/z) that is easily distinguished by a mass spectrometer.
The "mechanism" of an internal standard is based on the principle of relative response. By adding a precise amount of this compound to every sample, standard, and quality control (QC) at the beginning of the workflow, it experiences the same procedural losses and matrix effects as the analyte (benzocaine). The quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if sample is lost, effectively normalizing the results and ensuring high accuracy and precision.[6]
Experimental Protocol: Quantification of Benzocaine in Human Plasma
This section outlines a representative LC-MS/MS method for the determination of benzocaine in human plasma using this compound as the internal standard.
4.1 Materials and Reagents
-
Analytes: Benzocaine, this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid
-
Reagents: Human Plasma (K2-EDTA), Ultrapure Water
-
Equipment: Solid-Phase Extraction (SPE) cartridges, analytical balance, centrifuge, vortex mixer, LC-MS/MS system.
4.2 Sample Preparation Workflow
4.3 LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate at 10% B for 1.0 min. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4.4 Mass Spectrometry Parameters
The following table details the precursor and product ion transitions for Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benzocaine | 166.1 | 138.1 | 100 | 15 |
| This compound | 170.1 | 142.1 | 100 | 15 |
Data Presentation: Method Validation Summary
A bioanalytical method must be rigorously validated to ensure it is suitable for its intended purpose. The following tables summarize typical validation results for the described method, demonstrating its performance based on regulatory guidelines.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
Table 2: Accuracy and Precision
Accuracy is reported as the percent deviation from the nominal concentration (% Bias), while precision is measured by the coefficient of variation (% CV).
| QC Level (ng/mL) | n | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| LLOQ (1.0) | 6 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 6.5 |
| Low (3.0) | 6 | ≤ 6.1 | ± 5.5 | ≤ 7.4 | ± 5.9 |
| Medium (100) | 6 | ≤ 4.5 | ± 3.2 | ≤ 5.1 | ± 4.0 |
| High (800) | 6 | ≤ 3.8 | ± 2.5 | ≤ 4.6 | ± 3.3 |
| Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ); % Bias within ±15% (±20% for LLOQ). |
Table 3: Matrix Effect and Recovery
| QC Level (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low (3.0) | 88.5 | 89.1 | 0.95 | 1.01 |
| High (800) | 90.2 | 89.8 | 0.97 | 0.98 |
| Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%. |
Conclusion
The use of this compound as a stable isotope-labeled internal standard is critical for developing robust, accurate, and precise bioanalytical methods for the quantification of benzocaine. Its near-identical chemical behavior ensures it effectively tracks the analyte through sample preparation and analysis, correcting for procedural errors and matrix-induced variability. The detailed LC-MS/MS protocol and validation data presented in this guide demonstrate a method that is fit-for-purpose in a regulated drug development environment, providing reliable data for critical pharmacokinetic and safety assessments.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dea.gov [dea.gov]
- 5. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
A Technical Guide to Research-Grade Benzocaine-d4: Commercial Sourcing and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade Benzocaine-d4, a deuterated internal standard essential for the accurate quantification of benzocaine in complex biological matrices. This document outlines commercial sourcing options, typical product specifications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Commercial Suppliers and Product Specifications
This compound (CAS No. 342611-08-9) is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While pricing is often available only upon request, the following table summarizes key suppliers and their typical product specifications to aid in procurement decisions.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Available Quantities |
| Santa Cruz Biotechnology, Inc. | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Research Grade | Inquire |
| MedChemExpress (MCE) | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Analytical/ACS, Pharma, Purified, Technical | 1 mg, 5 mg, 10 mg |
| Aschem GmbH | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Analytical/ACS (Min. Purity 98%) | Inquire |
| Simson Pharma Limited | Benzocaine -D4 | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Accompanied by Certificate of Analysis | Inquire |
| Acanthus Research Inc. | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Research Grade | Inquire |
| LGC Standards | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Reference Standard | 2.5 mg, 5 mg, 10 mg |
| Axios Research | This compound | 342611-08-9 | C₉H₇D₄NO₂ | 169.21 | Reference Standard | Inquire |
Note: Purity, available quantities, and pricing are subject to change and should be confirmed directly with the supplier. Most suppliers provide a Certificate of Analysis (CoA) with lot-specific data upon request or with purchase.
Experimental Protocol: Quantification of Benzocaine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general methodology for the quantitative analysis of benzocaine in a biological matrix, such as human plasma, using this compound as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Materials and Reagents
-
Benzocaine (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of benzocaine and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These are the primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of benzocaine by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should cover the expected analyte concentrations in the samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration suitable for spiking into samples.
-
-
Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the appropriate benzocaine working standard solutions to create a calibration curve (typically 6-8 non-zero points).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to check for interferences) and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% water with 0.1% formic acid, 20% acetonitrile with 0.1% formic acid) and vortex.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate benzocaine from matrix components (e.g., start at 20% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benzocaine: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for the benzocaine and this compound MRM transitions.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of benzocaine in the unknown samples and QC samples.
Visualizations
Experimental Workflow for Benzocaine Quantification
The following diagram illustrates the key steps in the experimental workflow for the quantification of benzocaine in a biological sample using an internal standard.
Caption: A typical bioanalytical workflow for the quantification of benzocaine.
Signaling Pathway (Mechanism of Action)
Benzocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.
Caption: Mechanism of action of Benzocaine in blocking pain signals.
Benzocaine-d4 stability and recommended storage conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzocaine-d4. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. While specific stability data for this compound is limited, this guide leverages available information on Benzocaine, its non-labeled counterpart, to infer its stability profile, degradation pathways, and optimal storage practices.
Chemical Properties and Stability Profile
This compound (ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate) is the deuterated form of Benzocaine, a widely used local anesthetic. The deuterium labeling provides a valuable tool for various analytical applications, including mass spectrometry-based assays and metabolic studies. The chemical stability of this compound is expected to be comparable to that of Benzocaine.
The primary degradation pathways for Benzocaine involve the hydrolysis of its ester linkage and modifications to its primary amino group. These degradation processes are influenced by factors such as pH, temperature, humidity, and the presence of certain excipients.
Key Degradation Products:
-
p-Aminobenzoic acid (PABA): Formed through the hydrolysis of the ester bond. This is a common degradation pathway, particularly under acidic or basic conditions.
-
N-formylbenzocaine: Can be formed in the presence of formic acid impurities, which may be found in certain excipients.
Studies on Benzocaine have shown that it is prone to degradation under accelerated conditions, such as high temperature and humidity. For instance, in some formulations, degradation has been observed after 30 days at 40°C and 75% relative humidity (RH)[1]. However, under standard storage conditions of 25°C and 60% RH, Benzocaine has demonstrated good stability for extended periods[1].
Recommended Storage Conditions
Based on information from various suppliers and general best practices for chemical reference standards, the following storage conditions are recommended for this compound.
| Form | Recommended Storage Temperature | Additional Recommendations |
| Neat (Solid) | 2-8°C | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solutions | -20°C (for up to 1 month) or -80°C (for up to 6 months) | Aliquot solutions to avoid repeated freeze-thaw cycles. Protect from light. |
Note: Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in a study, a stability assessment is often necessary. The following is a general protocol for a forced degradation study and a long-term stability study.
Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Stress: 0.1 N HCl at 60°C for 24 hours.
-
Basic Stress: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Long-Term Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Store aliquots of this compound (solid and/or in solution) under the recommended storage conditions (e.g., 2-8°C for solid; -20°C or -80°C for solutions).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method (e.g., HPLC-MS).
-
Data Evaluation: Plot the concentration of this compound and any degradation products over time to determine the rate of degradation and establish a shelf-life.
Visualizing Workflows and Pathways
General Workflow for Chemical Stability Assessment
The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.
Caption: General workflow for a chemical stability assessment study.
Benzocaine Degradation Pathways
This diagram illustrates the primary degradation pathways of Benzocaine.
Caption: Primary degradation pathways of Benzocaine.
Conclusion
The stability of this compound is a critical factor for its effective use in research and development. While specific stability data for the deuterated compound is not extensively available, the known stability profile of Benzocaine provides a reliable framework for its handling and storage. By adhering to the recommended storage conditions and implementing appropriate stability testing protocols, researchers can ensure the integrity and accuracy of their studies involving this compound.
References
Safety data sheet (SDS) and handling precautions for Benzocaine-d4
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of Benzocaine-d4 is fundamental to its safe handling. The following table summarizes key quantitative data for both this compound and its non-deuterated analog, Benzocaine.
| Property | This compound | Benzocaine |
| CAS Number | 342611-08-9[1][2] | 94-09-7[3] |
| Molecular Formula | C₉H₇D₄NO₂[2] | C₉H₁₁NO₂[3] |
| Molecular Weight | 169.21 g/mol [1][2] | 165.19 g/mol [4] |
| Appearance | Solid, Crystals, Crystalline Powder or Powder | White crystalline powder |
| Solubility | Soluble in appropriate solvents. Specific solubility data not readily available. | Sparingly soluble in water; more soluble in dilute acids and very soluble in ethanol, chloroform, and ethyl ether. |
| Storage Temperature | -20°C[5] | Room temperature, protected from light.[6] |
Section 2: Hazard Identification and GHS Classification
Benzocaine is classified under the Globally Harmonized System (GHS) with several key hazard statements. Researchers handling this compound should assume the same hazards.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[6][7] |
| Specific Target Organ Toxicity – Single Exposure (Category 1) | H370: Causes damage to organs[6][7] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life[3] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[3] |
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
-
Environment
Section 3: Handling Precautions and Experimental Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions and a general experimental workflow for handling this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[6] Contaminated work clothing should not be allowed out of the workplace.[8]
-
Respiratory Protection: If engineering controls are insufficient or if handling large quantities, a NIOSH-approved respirator is recommended.[6]
General Laboratory Handling Protocol
The following workflow outlines the standard procedure for handling this compound in a research laboratory.
Storage and Disposal
-
Storage: this compound should be stored at -20°C in a tightly sealed container.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Avoid release to the environment.[4]
Section 4: Toxicological Information
The toxicological data for Benzocaine provides a basis for understanding the potential health effects of this compound.
| Toxicity Data | Value | Species |
| Oral LD50 | 3042 mg/kg | Rat[10] |
| Oral LD50 | 2500 mg/kg | Mouse[10] |
| Intraperitoneal LD50 | 216 mg/kg | Mouse[10] |
Key Health Effects:
-
Methemoglobinemia: A primary concern with Benzocaine exposure is the risk of methemoglobinemia, a serious condition where the amount of oxygen carried in the blood is significantly reduced.[11] This can be life-threatening and requires immediate medical attention.[12]
-
Allergic Skin Reaction: May cause sensitization by skin contact.[13]
-
Eye Irritation: Can cause serious eye irritation.[14]
Section 5: First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
Section 6: Conclusion
While this compound is a valuable tool in research and drug development, its handling requires a thorough understanding of its potential hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date Safety Data Sheet for Benzocaine and to conduct a thorough risk assessment before beginning any experimental work.
References
- 1. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. Benzocaine|94-09-7|MSDS [dcchemicals.com]
- 4. geneseo.edu [geneseo.edu]
- 5. This compound | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 6. echemi.com [echemi.com]
- 7. docsity.com [docsity.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Risk of serious and potentially fatal blood disorder prompts FDA action on oral over-the-counter benzocaine products used for teething and mouth pain and prescription local anesthetics | FDA [fda.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Benzocaine in Plasma using Benzocaine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine is a widely used local anesthetic, valued for its rapid onset of action. Accurate quantification of benzocaine in plasma is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development and monitoring. This document provides a detailed protocol for the quantitative analysis of benzocaine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Benzocaine-d4, to ensure high accuracy and precision.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of benzocaine in a complex biological matrix like plasma. Following extraction from the plasma matrix, benzocaine and its internal standard, this compound, are separated chromatographically. The compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of benzocaine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway and Mechanism of Action
Benzocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] By binding to these channels, benzocaine inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane. This action prevents the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[1][2]
Experimental Protocols
Materials and Reagents
-
Benzocaine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of benzocaine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the benzocaine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for each sample, calibrator, and quality control (QC) sample.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzocaine: m/z 166.1 → 138.1 (Quantifier), m/z 166.1 → 109.9 (Qualifier) This compound: m/z 170.1 → 142.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of benzocaine in plasma.
Data Presentation
The following tables summarize the expected performance characteristics of this analytical method, based on typical results for similar local anesthetics.[3][4]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15% | 85-115% | < 15% | 85-115% |
| Low QC | 3 | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC | 100 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 800 | < 15% | 85-115% | < 15% | 85-115% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Benzocaine | Low QC | > 85% | 90-110% |
| High QC | > 85% | 90-110% | |
| This compound | Mid QC | > 85% | 90-110% |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of benzocaine in human plasma. The use of a deuterated internal standard ensures high accuracy and mitigates potential matrix effects. This protocol is suitable for a range of applications in clinical and preclinical research where the precise measurement of benzocaine concentrations is required. Adherence to good laboratory practices and proper validation of the method are essential for obtaining high-quality, reproducible data.
References
- 1. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Development for Benzocaine Analysis with a Deuterated Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of benzocaine in biological matrices, specifically plasma, using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, Benzocaine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Introduction
Benzocaine is a widely used local anesthetic. Accurate quantification of benzocaine in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and formulation development. The method outlined here employs protein precipitation for sample cleanup, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The stable isotope-labeled internal standard, this compound, co-elutes with the analyte and behaves similarly during extraction and ionization, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
Benzocaine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Sample Preparation
2.2.1. Stock Solutions
-
Prepare a 1 mg/mL stock solution of benzocaine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2.2.2. Working Standard Solutions
-
Serially dilute the benzocaine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
2.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working internal standard solution (100 ng/mL) to each tube, except for the blank matrix.
-
Vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
2.3.1. Liquid Chromatography
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.3.2. Mass Spectrometry
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 4000 V
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Benzocaine | 166.1 | 138.1 | 10 |
| 166.1 | 120.1 | 15 | |
| This compound | 170.1 | 142.1 | 10 |
| 170.1 | 124.1 | 15 |
Data Presentation: Method Validation Summary
The following tables summarize the typical quantitative performance of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Benzocaine | 1 - 1000 | > 0.995 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Precision (%CV) at LLOQ | Accuracy (%) at LLOQ |
| Benzocaine | 1 | < 15 | 85 - 115 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Medium | 50 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| High | 800 | < 7 | 98 - 102 | < 9 | 97 - 103 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Mandatory Visualizations
Caption: Experimental workflow for benzocaine analysis.
Caption: Mechanism of action of benzocaine.
Application Notes and Protocols for Bioanalysis of Benzocaine using Benzocaine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for the quantitative analysis of benzocaine, utilizing Benzocaine-d4 as an internal standard (IS). The following sections outline common bioanalytical sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
This compound, a stable isotope-labeled (SIL) internal standard, is the preferred choice for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its physicochemical properties are nearly identical to benzocaine, ensuring it co-elutes and experiences similar ionization efficiency and matrix effects.[1] This allows for accurate normalization of variability during sample preparation and analysis.[1][3]
Core Concepts in Bioanalytical Sample Preparation
The primary goal of sample preparation in bioanalysis is to extract the analyte of interest from complex biological matrices such as plasma, serum, or urine, and remove potential interferences like proteins, salts, and phospholipids.[4][5] A robust sample preparation method is crucial for developing a sensitive, accurate, and reproducible bioanalytical assay.[5][6] The choice of technique depends on the analyte's properties, the biological matrix, and the desired level of sample cleanup.[4][7]
Quantitative Performance of Sample Preparation Techniques
The selection of a sample preparation method significantly impacts assay performance. The following table summarizes typical quantitative data for the described techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >90% | 80-110% | >85%[8] |
| Internal Standard Recovery (%) | >90% | 80-110% | >90%[8] |
| Precision (%CV) | <15% | <15% | <15%[8] |
| Accuracy (%Bias) | ±15% | ±15% | ±15% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
Section 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples.[4][6] It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then removed by centrifugation.[4]
Application Note:
PPT is often the first choice for method development due to its simplicity and speed. Acetonitrile is a commonly used precipitation solvent as it tends to provide cleaner extracts compared to methanol.[4] While efficient at removing proteins, this method may not effectively remove other matrix components like phospholipids, which can lead to matrix effects in LC-MS/MS analysis.[9]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each sample, calibrant, and quality control (QC) sample, except for the blank matrix.
-
Vortexing: Briefly vortex the samples for 10-15 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation
Section 2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[4][7]
Application Note:
LLE generally provides cleaner extracts than PPT, reducing matrix effects. The choice of the organic solvent is critical and depends on the polarity of the analyte. For benzocaine, a moderately polar compound, solvents like ethyl acetate or a mixture of hexane and ethyl acetate can be effective. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency by ensuring the analyte is in its neutral form.[10]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Aliquot 200 µL of the biological sample into a polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of the this compound working solution.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate to raise the pH) to ensure benzocaine is in its neutral, extractable form.
-
Vortexing: Briefly vortex the sample.
-
Addition of Extraction Solvent: Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Mixing: Vortex or mechanically shake the tubes for 10-15 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at approximately 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Section 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix.[7][8] Interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent.
Application Note:
SPE provides the cleanest extracts, significantly reducing matrix effects and often improving assay sensitivity.[7] The choice of SPE sorbent (e.g., C18, mixed-mode) is crucial and depends on the physicochemical properties of benzocaine. For benzocaine, a reverse-phase sorbent like C18 is suitable. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte.
Experimental Protocol: Solid-Phase Extraction
-
Sample Pre-treatment:
-
Aliquot 200 µL of the biological sample into a tube.
-
Add 25 µL of the this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the benzocaine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 40°C under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 7. gcms.cz [gcms.cz]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. eijppr.com [eijppr.com]
- 10. ijstr.org [ijstr.org]
Application Note: High-Throughput Analysis of Benzocaine and Benzocaine-d4 using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
[AN-20251124-01]
Abstract
This application note presents a robust and sensitive UPLC-MS/MS method for the simultaneous separation and quantification of benzocaine and its deuterated internal standard, benzocaine-d4. The method is optimized for high-throughput analysis in research and drug development settings, offering excellent resolution and accuracy. The use of a deuterated internal standard corrects for matrix effects and variations in sample processing, ensuring reliable quantification.
Introduction
Benzocaine is a widely used local anesthetic. In pharmacokinetic and metabolism studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry. While chemically similar, deuterated compounds can exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the chromatographic deuterium isotope effect.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier.[1][2] This method leverages the high resolving power of UPLC and the specificity of tandem mass spectrometry to effectively separate and quantify benzocaine and this compound.
Experimental
Instrumentation and Consumables
-
UPLC System: A high-performance UPLC system equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Column: A C18 reversed-phase column with a particle size of less than 2 µm (e.g., 2.1 x 50 mm, 1.8 µm).
-
Solvents: LC-MS grade acetonitrile and water.
-
Additive: LC-MS grade formic acid.
-
Analytes: Benzocaine and this compound reference standards.
Chromatographic Conditions
A summary of the optimized UPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 2.5 minutes, then re-equilibrate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Run Time | 4 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The optimized MRM transitions are detailed in the following table.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Benzocaine | 166.1 | 120.1 | 0.05 | 15 |
| This compound | 170.1 | 124.1 | 0.05 | 15 |
Protocol
-
Standard Solution Preparation:
-
Prepare individual stock solutions of benzocaine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solutions to the desired concentration range for the calibration curve. A typical range would be from 1 ng/mL to 1000 ng/mL.
-
The internal standard (this compound) concentration should be kept constant across all calibration standards and samples. A typical concentration is 100 ng/mL.
-
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation by adding three parts of cold acetonitrile (containing the internal standard) to one part of the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Set up the UPLC-MS/MS system with the conditions specified in the tables above.
-
Inject the prepared standards and samples.
-
Acquire data using the specified MRM transitions.
-
-
Data Analysis:
-
Integrate the peak areas for both benzocaine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of benzocaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Results and Discussion
Under the described chromatographic conditions, baseline separation of benzocaine and this compound is expected, with the deuterated compound eluting slightly earlier than the non-deuterated form. The high efficiency of the UPLC column provides sharp, symmetrical peaks, which is crucial for accurate integration. The use of tandem mass spectrometry ensures high selectivity and sensitivity, eliminating potential interferences from the sample matrix.
The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of benzocaine and this compound.
References
Application Notes and Protocols for the Mass Spectrometric Detection of Benzocaine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Benzocaine-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Benzocaine, a widely used local anesthetic. Its use as an internal standard is crucial for achieving accurate and precise quantification of Benzocaine in complex biological matrices by compensating for variations during sample preparation and instrument analysis.
Introduction
Benzocaine is an ester-type local anesthetic commonly used in topical formulations. Accurate determination of its concentration in biological samples is essential for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. By mimicking the chemical and physical properties of the analyte, this compound co-elutes during chromatography and exhibits similar ionization behavior, thereby ensuring reliable and robust analytical results.
This application note outlines the key mass spectrometry parameters, a detailed experimental protocol for sample preparation and LC-MS/MS analysis, and a visual representation of the analytical workflow.
Mass Spectrometry Parameters
The successful detection and quantification of this compound using tandem mass spectrometry relies on the careful selection and optimization of Multiple Reaction Monitoring (MRM) transitions and other instrument settings. In positive electrospray ionization (ESI+) mode, this compound is protonated to form the precursor ion [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID) to generate specific product ions.
While optimal parameters should be determined empirically on the specific instrument being used, the following table provides established MRM transitions and typical starting parameters for the analysis of Benzocaine and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Benzocaine | 166.1 | 138.1 | 15 | 60 |
| 166.1 | 120.1 | 25 | 60 | |
| This compound | 170.1 | 142.1 | 15 | 60 |
| 170.1 | 124.1 | 25 | 60 |
Note: These values are starting points and may require optimization based on the specific mass spectrometer and experimental conditions.
Experimental Protocol
This protocol provides a general procedure for the extraction of Benzocaine from a biological matrix (e.g., plasma) and subsequent analysis by LC-MS/MS using this compound as an internal standard.
Materials and Reagents
-
Benzocaine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add a known concentration of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulate matter.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
5.0 min: 10% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of the analytical method and the signaling pathway of Benzocaine's mechanism of action.
Caption: Experimental workflow for this compound detection.
Caption: Benzocaine's mechanism of action signaling pathway.
Application of Benzocaine-d4 in Pharmacokinetic Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of Benzocaine-d4 as an internal standard in pharmacokinetic (PK) studies of benzocaine. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.
Introduction to Benzocaine and the Role of Deuterated Internal Standards
Benzocaine is a widely used local anesthetic that functions by blocking nerve impulses.[1] Its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for determining its efficacy and safety.[1] Accurate quantification of benzocaine in biological matrices like plasma is essential for these studies.
Deuterated internal standards, such as this compound, are ideal for LC-MS/MS-based bioanalysis. They are chemically identical to the analyte (benzocaine) but have a different mass due to the replacement of hydrogen atoms with deuterium. This allows for co-elution during chromatography and similar ionization behavior in the mass spectrometer, effectively correcting for matrix effects and variations in sample processing.
Experimental Protocols
A robust and validated bioanalytical method is paramount for reliable pharmacokinetic data. The following protocols are based on established methodologies for similar local anesthetics and are adapted for the use of this compound.
Plasma Sample Preparation: Protein Precipitation
This protocol describes a straightforward and common method for extracting benzocaine and this compound from plasma samples.
Materials:
-
Human plasma (with K2-EDTA as anticoagulant)
-
Benzocaine reference standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Thaw frozen plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of benzocaine.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 20 µL of the this compound internal standard solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of benzocaine and this compound. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 3 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Benzocaine | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 166.1 | 170.1 |
| Product Ion (m/z) | 138.1 | 142.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Data Presentation: Pharmacokinetic Parameters
The following tables present hypothetical pharmacokinetic data from a study comparing two topical formulations of benzocaine (a standard 20% gel and a novel long-acting formulation) in healthy volunteers. These tables illustrate how quantitative data should be structured for clear comparison.
Table 1: Mean Pharmacokinetic Parameters of Benzocaine after Topical Administration of Two Different Formulations (n=12)
| Parameter | Formulation A (20% Standard Gel) | Formulation B (20% Long-Acting Gel) |
| Cmax (ng/mL) | 152.4 ± 35.8 | 110.2 ± 28.9 |
| Tmax (hr) | 0.5 ± 0.2 | 1.5 ± 0.5 |
| AUC0-t (nghr/mL) | 458.7 ± 98.2 | 689.5 ± 155.4 |
| AUC0-inf (nghr/mL) | 480.3 ± 105.6 | 725.1 ± 168.3 |
| t1/2 (hr) | 2.1 ± 0.6 | 4.5 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 2: Statistical Analysis of Pharmacokinetic Parameters
| Parameter | Geometric Mean Ratio (B/A) | 90% Confidence Interval |
| Cmax | 0.72 | 0.65 - 0.80 |
| AUC0-t | 1.50 | 1.38 - 1.63 |
| AUC0-inf | 1.51 | 1.39 - 1.64 |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of benzocaine.
Caption: Experimental workflow for a pharmacokinetic study of benzocaine using this compound.
Caption: Simplified metabolic pathway of benzocaine.
References
Standard Operating Procedure for the Bioanalysis of Benzocaine using Benzocaine-d4 as an Internal Standard in a Regulated Laboratory
Application Note and Protocol
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Benzocaine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Benzocaine-d4, to ensure accuracy and precision, meeting the rigorous requirements of a regulated bioanalysis laboratory. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
Introduction
Benzocaine is a local anesthetic commonly used in various topical pharmaceutical preparations.[1][2] Accurate quantification of Benzocaine in biological matrices is crucial for pharmacokinetic studies, enabling the determination of its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry.[1] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby compensating for variability and enhancing the robustness and reliability of the method.[5][6]
This SOP is established in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, now harmonized under the ICH M10 guideline.[4][7][8][9]
Physicochemical Properties of Benzocaine and this compound
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental for method development.
| Property | Benzocaine | This compound | Reference |
| Chemical Name | Ethyl 4-aminobenzoate | Ethyl 4-aminobenzoate-2,3,5,6-d4 | N/A |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₇D₄NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | 169.21 g/mol | [2] |
| pKa | 2.5 (aromatic amine) | ~2.5 | [8] |
| logP | 1.86 | ~1.86 | [8] |
| Solubility | Very slightly soluble in water; soluble in ethanol, ether, and chloroform. | Similar to Benzocaine | [2][8] |
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of Benzocaine from human plasma.
Materials and Reagents
-
Benzocaine reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant) from at least six different sources
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassLynx, Analyst).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Benzocaine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benzocaine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank matrix. To the blank, add 25 µL of 50:50 (v/v) methanol:water.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benzocaine: m/z 166.1 → 138.1
-
This compound: m/z 170.1 → 142.1
-
-
Source Parameters: Optimized for the specific instrument, but typically include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[4] The validation parameters and acceptance criteria are summarized below, in accordance with ICH M10 guidelines.[9]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. Response of interferences should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[9] |
| Calibration Curve | A minimum of six non-zero calibration standards. A linear regression with a weighting of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[9] |
| Accuracy and Precision | Assessed at four QC levels: LLOQ, Low QC, Medium QC, and High QC. For each QC level, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ). |
| Recovery | The extraction efficiency of the analyte and IS. While not mandatory to be 100%, it should be consistent and reproducible across the QC levels. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS. Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (freeze-thaw, short-term bench-top, long-term, and post-preparative). The mean concentration of stability samples should be within ±15% of the nominal concentration.[8] |
| Dilution Integrity | To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured. The accuracy and precision of the diluted QCs should be within ±15%.[9] |
Data Presentation: Representative Validation Results
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for Benzocaine in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | r² |
| Benzocaine | 1 - 1000 | Linear | 1/x² | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low QC | 3 | 3.09 | 103.0 | 6.2 |
| Mid QC | 100 | 98.5 | 98.5 | 4.8 |
| High QC | 800 | 816 | 102.0 | 5.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 86.1 | 98.5 | 0.99 |
| High QC | 87.5 | 86.9 | 101.2 | 1.01 |
Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for Benzocaine in plasma.
Caption: Principle of stable isotope-labeled internal standard.
References
- 1. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. youtube.com [youtube.com]
- 4. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijmspr.in [ijmspr.in]
- 6. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzocaine | 94-09-7 [chemicalbook.com]
- 9. Effect of temperature on the pharmacokinetics of benzocaine in rainbow trout (Oncorhynchus mykiss) after bath exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzocaine-d4 Isotopic Exchange
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the isotopic exchange of Benzocaine-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of deuterium-labeled Benzocaine (this compound)?
Deuterium-labeled benzocaine, such as this compound, is primarily used as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled drug, which is crucial for accurate quantification in biological samples.
Q2: Which positions on the Benzocaine molecule are typically deuterated to create this compound?
In commercially available this compound, the deuterium atoms are typically located on the ethyl group (ethyl-d4) or on the aromatic ring. The specific positions of deuteration are critical for the stability of the label and to avoid exchange with protons from the surrounding environment.
Q3: What are the common methods for preparing this compound?
This compound is typically synthesized by reacting 4-aminobenzoic acid with deuterated ethanol (ethanol-d5 or ethanol-d6) in the presence of an acid catalyst. Another approach involves the deuteration of 4-nitrobenzoic acid followed by reduction of the nitro group and esterification.
Troubleshooting Guide
Issue 1: Incomplete Deuterium Exchange
Symptom: Mass spectrometry analysis shows a significant presence of partially deuterated or non-deuterated Benzocaine.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficient Reaction Time | Extend the reaction time to allow for complete exchange. Monitor the reaction progress using techniques like NMR or mass spectrometry. |
| Inadequate Temperature | Increase the reaction temperature within the limits of the stability of the reactants and products to enhance the rate of isotopic exchange. |
| Poor Catalyst Activity | Ensure the acid catalyst is fresh and active. Consider using a stronger acid or a different type of catalyst. |
| Presence of Protic Solvents | Use deuterated solvents and ensure all glassware is thoroughly dried to minimize the presence of proton sources that can compete with deuterium. |
Issue 2: Back-Exchange of Deuterium
Symptom: Loss of deuterium label from this compound during sample work-up, storage, or analysis.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Exposure to Protic Solvents | During sample preparation and analysis, use aprotic or deuterated solvents whenever possible. Minimize exposure to water and other protic solvents. |
| Acidic or Basic Conditions | Maintain neutral pH conditions during work-up and storage, as acidic or basic environments can catalyze the back-exchange of deuterium with protons. |
| Storage Conditions | Store the deuterated standard in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature to minimize exchange with atmospheric moisture. |
| Labile Deuterium Positions | If the deuterium atoms are on labile positions (e.g., on the amino group), consider resynthesizing the standard with deuterium on more stable positions, such as the aromatic ring or the ethyl group. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 4-aminobenzoic acid and deuterated ethanol.
Materials:
-
4-aminobenzoic acid
-
Ethanol-d6 (C2D5OD)
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 4-aminobenzoic acid in an excess of Ethanol-d6.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing incomplete deuterium exchange in this compound synthesis.
Technical Support Center: Optimizing Peak Shape for Benzocaine and Benzocaine-d4 in HPLC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape for benzocaine and its deuterated internal standard, Benzocaine-d4.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing benzocaine?
A1: The most frequent cause of peak tailing for basic compounds like benzocaine is secondary interaction with ionized silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions are more pronounced when the mobile phase pH is above 3, leading to deprotonated silanol groups that can interact with the basic analyte.[1][2]
Q2: How does the mobile phase pH affect the peak shape of benzocaine?
A2: The mobile phase pH is critical. When the pH is close to the pKa of benzocaine, the analyte can exist in both ionized and non-ionized forms, which can lead to peak broadening or tailing.[1] For basic compounds, operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups on the column, minimizing secondary interactions and improving peak symmetry.[2]
Q3: Can the sample solvent cause poor peak shape?
A3: Yes, if the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, particularly peak fronting.[3][4][5][6] This is because the strong solvent carries the analyte down the column too quickly at the point of injection, disrupting the partitioning process. It is recommended to dissolve the sample in the mobile phase or a weaker solvent whenever possible.[7][8]
Q4: What are the potential causes of peak fronting for benzocaine?
A4: Peak fronting for benzocaine can be caused by several factors, including:
-
Mass overload : Injecting a sample that is too concentrated.[3][4][5]
-
Volume overload : Injecting too large a volume of the sample.[4][8]
-
Incompatible sample solvent : Using a sample solvent that is much stronger than the mobile phase.[3][4][5]
-
Column degradation : A collapse of the column bed or a void at the column inlet.[3][4][5]
Q5: Why is this compound used in the analysis?
A5: this compound is a deuterated version of benzocaine, meaning some hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard for quantitative analysis by methods like LC-MS.[9] Because its chemical properties are nearly identical to benzocaine, it co-elutes or elutes very closely and experiences similar matrix effects and ionization suppression/enhancement, allowing for more accurate and precise quantification of benzocaine.
Troubleshooting Guide
Issue 1: Peak Tailing
Question: My benzocaine and/or this compound peak is showing significant tailing. How can I resolve this?
Answer: Peak tailing is a common issue when analyzing basic compounds. Follow these steps to troubleshoot:
-
Check Mobile Phase pH : The primary cause of tailing for basic compounds is often interaction with acidic silanol groups on the column packing.[1][2]
-
Evaluate Column Choice : Not all C18 columns are the same. Residual silanol activity can vary greatly between manufacturers and column types.
-
Increase Buffer Concentration : A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface.
-
Solution : Increase the concentration of your mobile phase buffer (e.g., from 10mM to 25mM) to improve peak symmetry.
-
-
Consider Column Temperature : Lower temperatures can sometimes exacerbate tailing.
-
Solution : Try increasing the column temperature (e.g., to 35-40°C) to improve mass transfer kinetics and reduce secondary interactions.
-
Issue 2: Peak Fronting
Question: My chromatogram shows fronting peaks for benzocaine and this compound. What should I do?
Answer: Peak fronting is typically related to the sample and injection conditions or column health.
-
Assess Sample Concentration and Injection Volume : Overloading the column is a common cause of fronting.[3][4][5]
-
Verify Sample Solvent Composition : A mismatch between the sample solvent and the mobile phase can lead to fronting.[3][4][6]
-
Solution : Ideally, your sample should be dissolved in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. Avoid dissolving your sample in 100% strong organic solvent if you are running a reversed-phase method.[7]
-
-
Inspect the Column : Physical degradation of the column can cause peak fronting.[4][5]
Data Presentation
Table 1: Example HPLC Conditions for Benzocaine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[11][12] | Newcrom R1 | Ultrabase C8[13] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[11] | Acetonitrile, Water, and Phosphoric Acid | Methanol:10mM Potassium Dihydrogen Phosphate (pH 3.31) (75:25, v/v)[13] |
| Flow Rate | 1.0 - 1.5 mL/min[11] | Not specified | 1.0 mL/min[13] |
| Detection (UV) | 285 nm[11][14] | Not specified | 270 nm[13] |
| Injection Volume | 20 µL[11] | Not specified | 20 µL[13] |
| Temperature | Room Temperature[11] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile/Water with Formic Acid)
This protocol describes the preparation of a common mobile phase for reversed-phase HPLC analysis of benzocaine.
-
Objective : To prepare a mobile phase of Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.
-
Materials :
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Graduated cylinders
-
Sterile, filtered mobile phase bottle
-
-
Procedure :
-
Measure 500 mL of HPLC-grade Acetonitrile using a clean graduated cylinder and pour it into a 1 L mobile phase bottle.
-
Measure 500 mL of HPLC-grade Water using a separate clean graduated cylinder and add it to the same bottle.
-
Carefully add 1.0 mL of Formic Acid to the 1 L mixture.
-
Cap the bottle and sonicate for 10-15 minutes to degas the solution and ensure it is thoroughly mixed.
-
The mobile phase is now ready for use.
-
Protocol 2: Standard Stock and Working Solution Preparation
This protocol outlines the preparation of benzocaine and this compound solutions for calibration.
-
Objective : To prepare a 1 mg/mL stock solution and a 10 µg/mL working solution.
-
Materials :
-
Benzocaine reference standard
-
This compound reference standard
-
HPLC-grade Methanol or Acetonitrile
-
Volumetric flasks (10 mL, 100 mL)
-
Calibrated analytical balance
-
Pipettes
-
-
Procedure for Stock Solution (1 mg/mL) :
-
Accurately weigh 10 mg of the benzocaine reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol or acetonitrile to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with the same solvent.
-
Repeat steps 1-5 for this compound in a separate flask.
-
-
Procedure for Working Solution (10 µg/mL) :
-
Pipette 1 mL of the 1 mg/mL benzocaine stock solution into a 100 mL volumetric flask.
-
Pipette 1 mL of the 1 mg/mL this compound stock solution into the same 100 mL flask.
-
Make up the volume to the 100 mL mark with the mobile phase. This will be your working standard.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing issues.
Caption: Troubleshooting workflow for addressing peak fronting issues.
Caption: Structures of Benzocaine and its deuterated analog, this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. latamjpharm.org [latamjpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
- 14. researchgate.net [researchgate.net]
Addressing matrix effects with Benzocaine-d4 in complex samples
Welcome to the technical support center for addressing matrix effects in complex samples using Benzocaine-d4 as an internal standard. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The effect is not due to the analyte itself but to other components in the sample that were not removed during sample preparation.[3]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by competition in the mass spectrometer's ion source.[1] Key causes include:
-
Competition for Charge: Endogenous compounds from the sample (e.g., salts, lipids, proteins) can compete with the analyte for available charge in the ion source, reducing the analyte's ionization efficiency.[1][4]
-
Changes in Droplet Properties (ESI): Non-volatile matrix components can alter the surface tension and viscosity of the electrospray droplets. This hinders solvent evaporation and suppresses the release of gas-phase analyte ions.[2][3]
-
Ion Source Saturation: At high concentrations, matrix components can saturate the ionization process, leaving limited capacity for the analyte of interest.[3]
Q3: How does a deuterated internal standard like this compound help correct for matrix effects?
A3: A deuterated internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte where several hydrogen atoms are replaced with deuterium. Since this compound is chemically and structurally almost identical to Benzocaine, it has nearly the same physicochemical properties. This means it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement as the analyte.[1][5] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Q4: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?
A4: A SIL internal standard like this compound is the "gold standard" because it co-elutes and behaves almost identically to the analyte throughout sample preparation and ionization. A structural analog may have different extraction recovery, chromatographic retention time, and ionization efficiency, meaning it may not experience the same matrix effects as the analyte, leading to incomplete correction.[7] The closer the IS is to the analyte structurally, the better it compensates for variability.[7]
Troubleshooting Guide
Problem 1: My analyte and this compound signals are both low and variable across different samples.
-
Possible Cause: Significant and variable ion suppression is occurring, affecting both the analyte and the internal standard. This is common in complex matrices like plasma or urine.[2]
-
Solution:
-
Improve Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering components before analysis.[2] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[2]
-
Optimize Chromatography: Modify your LC method to improve the separation between your analyte/IS and the interfering matrix components.[8] Try a different stationary phase or adjust the gradient elution profile to shift the retention time of your compounds away from regions of high ion suppression.[8][9]
-
Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[8] However, ensure the diluted analyte concentration remains well above the lower limit of quantitation (LLOQ).
-
Problem 2: The this compound signal is inconsistent, but the analyte signal seems stable in QC samples.
-
Possible Cause 1: Inconsistent addition of the internal standard. Pipetting errors during the addition of the IS to samples, standards, and QCs can lead to high variability.
-
Solution 1: Review your sample preparation workflow. Ensure the pipette used for adding the IS is properly calibrated. Add the IS early in the sample preparation process (e.g., before protein precipitation or extraction) to account for variability in extraction recovery.[5]
-
Possible Cause 2: The "deuterium isotope effect" is causing slight chromatographic separation between Benzocaine and this compound. If this separation places the IS in a region of ion suppression that the analyte does not experience, its signal will be affected differently.[10]
-
Solution 2: Examine the chromatograms closely to confirm co-elution. If a slight separation is observed, adjust the chromatography to make them co-elute as closely as possible. Even a small difference in retention time can lead to differential matrix effects.
Problem 3: I am using this compound, but my validation still fails for matrix effects (e.g., the CV of the IS-normalized matrix factor is >15%).
-
Possible Cause: The analyte and this compound are not experiencing identical matrix effects, despite being chemically similar. This can happen in very complex matrices or if the deuterium labeling affects the molecule's properties in an unexpected way.[10]
-
Solution:
-
Perform a Thorough Matrix Effect Assessment: Use the post-extraction spike experiment detailed below with at least six different lots of blank matrix to confirm the issue.[11][12]
-
Investigate Different Matrix Lots: Some individual lots of matrix may be unique and cause outlier effects. If the failure is due to one or two specific lots, it highlights the variability of the matrix source.[13]
-
Further Method Optimization: Revisit sample cleanup and chromatography. Even with a SIL-IS, minimizing the underlying matrix effect is the most robust approach.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This method is considered the standard for quantifying matrix effects by calculating the Matrix Factor (MF).[12] It involves comparing the analyte response in a pure solution to its response in an extracted blank matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma from six different donors) without the analyte or IS. After the final extraction step, spike the analyte and this compound into the clean, extracted matrix at the same concentration as Set A.[8][12]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the same six lots of blank matrix before the extraction process begins. This set is used to determine recovery and overall process efficiency.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and this compound.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (Analyte): MF_Analyte = (Peak Area of Analyte in Set B) / (Average Peak Area of Analyte in Set A)
-
Matrix Factor (IS): MF_IS = (Peak Area of IS in Set B) / (Average Peak Area of IS in Set A)
-
IS-Normalized Matrix Factor (IS-Norm MF): IS-Norm MF = MF_Analyte / MF_IS
-
Interpretation:
-
An MF or IS-Norm MF value of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.[12]
-
A value > 1 indicates ion enhancement.[12]
-
According to regulatory guidelines (e.g., EMA), the coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should not be greater than 15%.[11]
Data Presentation
Table 1: Hypothetical Data for Matrix Effect Assessment at Low QC Concentration
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | MF (Analyte) | MF (IS) | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 81,000 | 168,000 | 0.81 | 0.84 | 0.96 |
| 3 | 92,000 | 188,000 | 0.92 | 0.94 | 0.98 |
| 4 | 78,000 | 161,000 | 0.78 | 0.81 | 0.96 |
| 5 | 88,000 | 180,000 | 0.88 | 0.90 | 0.98 |
| 6 | 84,000 | 172,000 | 0.84 | 0.86 | 0.98 |
| Average | 84,667 | 174,000 | 0.85 | 0.87 | 0.97 |
| Std Dev | 5,086 | 9,445 | 0.05 | 0.05 | 0.01 |
| % CV | 6.0% | 5.4% | 6.0% | 5.4% | 1.1% |
| Average Neat Area (Set A): Analyte = 100,000; IS = 200,000 |
Table 2: Summary of Results
| Parameter | Interpretation | Result | Acceptance Criteria | Status |
| Average MF (Analyte) | Indicates average ion suppression of 15% for the analyte. | 0.85 | - | - |
| Average MF (IS) | Indicates average ion suppression of 13% for the IS. | 0.87 | - | - |
| % CV of IS-Normalized MF | Measures the variability of the matrix effect correction across different lots. | 1.1% | ≤ 15% | Pass |
Visualizations
Caption: Workflow for assessing matrix effects, recovery, and process efficiency.
Caption: Conceptual diagram of ion suppression by matrix components.
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benzocaine-d4 Analysis: A Technical Support Center for Researchers
Welcome to the technical support center for Benzocaine-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common interferences in this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantitative analysis of Benzocaine using its deuterated internal standard, this compound.
Q1: What are the most common sources of interference in this compound analysis?
A1: The most common interferences in the LC-MS/MS analysis of Benzocaine and its internal standard, this compound, can be broadly categorized as:
-
Matrix Effects: These are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.
-
Isobaric Interferences: Compounds with the same nominal mass as Benzocaine or this compound can cause direct interference if they are not chromatographically separated. A notable example is Procaine , which has the same molecular weight as Benzocaine.
-
Metabolite Interference: The primary metabolite of Benzocaine is p-aminobenzoic acid (PABA) . While not isobaric, high concentrations of PABA can potentially interfere with the chromatography and ionization of Benzocaine if not adequately separated.
-
Co-administered Drugs: Other medications taken by the subject can co-elute and cause matrix effects or, in rare cases, have isobaric fragments that interfere with the MRM transitions of Benzocaine or this compound.
Q2: I'm observing significant ion suppression for both Benzocaine and this compound. How can I troubleshoot this?
A2: Ion suppression is a common manifestation of matrix effects. Here is a systematic approach to troubleshooting this issue:
Troubleshooting Workflow for Ion Suppression:
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Detailed Steps:
-
Review Sample Preparation: Protein precipitation is a common but less clean sample preparation method. If you are using this method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
Optimize Chromatography: Ensure that Benzocaine and this compound are eluting in a region of the chromatogram with minimal matrix interference. You can assess this by injecting a blank matrix extract and observing the baseline in the retention time window of your analytes. Modifying the gradient elution profile or trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can shift the retention time of Benzocaine away from interfering matrix components.
-
Evaluate Internal Standard Performance: this compound, being a stable isotope-labeled internal standard, should co-elute with Benzocaine and experience similar matrix effects, thus providing compensation. If you are still seeing issues, ensure the concentration of the internal standard is appropriate and that it is not being depleted during the ionization process.
-
Sample Dilution: If the above steps do not resolve the issue, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby mitigating ion suppression.
Q3: How can I be sure that Procaine is not interfering with my Benzocaine measurement?
A3: Procaine is a known potential isobaric interference for Benzocaine as they have the same nominal mass.
Strategies to Mitigate Procaine Interference:
-
Chromatographic Separation: The most effective way to prevent interference from Procaine is to ensure it is chromatographically separated from Benzocaine. A well-optimized reversed-phase HPLC method can typically achieve this separation.
-
Mass Spectrometry Resolution: While they have the same nominal mass, their exact masses are slightly different. High-resolution mass spectrometry (HRMS) can differentiate between the two compounds. However, for routine analysis using a triple quadrupole mass spectrometer, chromatographic separation is key.
Experimental Protocol: Chromatographic Separation of Benzocaine and Procaine
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A shallow gradient starting with a low percentage of acetonitrile and gradually increasing can effectively separate these two compounds. The exact gradient profile will need to be optimized for your specific column and system.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
Q4: What are the recommended MRM transitions for Benzocaine and this compound?
A4: While the optimal MRM (Multiple Reaction Monitoring) transitions and collision energies should be determined empirically on your specific instrument, the following are commonly used and can serve as a starting point for method development.
Table 1: Typical MRM Transitions and Collision Energies for Benzocaine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical Range) |
| Benzocaine | 166.1 | 138.1 | 10 - 20 |
| 120.1 | 15 - 25 | ||
| 92.1 | 20 - 30 | ||
| This compound | 170.1 | 142.1 | 10 - 20 |
| 124.1 | 15 - 25 | ||
| 96.1 | 20 - 30 |
Note: It is crucial to select a quantifier and at least one qualifier transition for each analyte to ensure specificity. The collision energy should be optimized to maximize the signal for each transition.
Logical Relationship for MRM Transition Selection:
Caption: Logical workflow for selecting and optimizing MRM transitions.
Q5: My results are showing poor precision. What could be the cause?
A5: Poor precision in bioanalytical assays can stem from various factors throughout the analytical process.
Troubleshooting Guide for Poor Precision:
Table 2: Common Causes and Solutions for Poor Precision
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure accurate and consistent pipetting of all solutions (samples, internal standard, reagents).- Thoroughly vortex/mix all samples at each step.- Use an automated liquid handler for improved consistency if available. |
| Chromatographic Issues | - Check for fluctuations in pump pressure, which could indicate a leak or air bubbles.- Ensure the column is properly equilibrated before each run.- Inspect for column degradation or blockage. |
| Mass Spectrometer Instability | - Check for a stable spray in the ion source.- Clean the ion source components (e.g., capillary, skimmer).- Ensure the mass spectrometer has been recently calibrated. |
| Internal Standard Issues | - Verify the purity and concentration of the this compound internal standard solution.- Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration early in the sample preparation process. |
| Analyte Instability | - Investigate the stability of Benzocaine in the biological matrix under the storage and processing conditions used. Benzocaine can be susceptible to hydrolysis. |
Technical Support Center: Optimizing Benzocaine-d4 Signal-to-Noise Ratio in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Benzocaine-d4 in mass spectrometry assays.
Troubleshooting Guides
This section addresses specific issues that can lead to a poor signal-to-noise ratio for this compound.
Question: Why is the signal intensity for this compound weak or undetectable?
Answer: Poor signal intensity for this compound can stem from several factors, ranging from sample concentration to instrument settings.[1]
-
Inappropriate Concentration: The concentration of this compound may be too low to produce a strong signal or so high that it causes ion suppression.[1] It is recommended to use an internal standard concentration that results in a signal intensity approximately 50% of the highest calibration standard.[2]
-
Suboptimal Ionization: The chosen ionization technique or its parameters may not be ideal for this compound. Experimenting with different ionization methods (e.g., ESI, APCI) and optimizing source parameters is crucial.[1][3]
-
Instrument Not Tuned or Calibrated: Regular tuning and calibration of the mass spectrometer are essential for peak performance.[1] This ensures the ion source, mass analyzer, and detector settings are optimized.[1]
-
Inefficient Sample Preparation: The extraction method may result in low recovery of this compound. It is important to select an appropriate sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively isolate the analyte from the matrix.[4][5]
Question: What are the common causes of high background noise in my chromatogram?
Answer: High background noise can obscure the this compound signal, leading to a poor S/N ratio. Common causes include:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase, solvents used for sample preparation, or other reagents can introduce significant background noise.[6] Using high-purity, LC-MS grade solvents and reagents is critical.[7] On-line mobile phase filtration can also help remove chemical background ions.[8]
-
System Contamination: The LC-MS system itself, including the autosampler, tubing, and ion source, can become contaminated over time. Regular cleaning and maintenance are necessary to minimize this.[9] A "steam cleaning" of the LC/MSD overnight can be an effective way to reduce background.[6]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to ion suppression or enhancement, which can manifest as high background.[10][11]
-
Suboptimal Chromatographic Conditions: Poorly optimized liquid chromatography can result in a drifting or noisy baseline.[1]
Question: My this compound peak shape is poor (e.g., tailing, fronting, or split). How can I fix this?
Answer: Poor peak shape can negatively impact integration and reduce the calculated signal-to-noise ratio. Consider the following solutions:
-
Chromatographic Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or organic content can help mitigate this.
-
Column Degradation: The analytical column may be old or contaminated. Replacing the column is often the solution.
-
-
Sample Preparation Artifacts: The sample preparation method itself might introduce interfering substances that affect peak shape. Ensure the final sample extract is compatible with the initial mobile phase conditions to avoid solvent effects.
-
Instrumental Problems: Issues with the injector, tubing, or connections can lead to peak splitting or broadening. Regularly inspect and maintain these components.
Question: How can I identify and mitigate matrix effects for this compound analysis?
Answer: Matrix effects occur when components in the biological sample interfere with the ionization of the analyte, causing signal suppression or enhancement.[11]
-
Identification:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where matrix effects occur. A solution of this compound is infused into the mobile phase flow after the analytical column, and a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This is a quantitative method to assess the magnitude of the matrix effect.[11] The peak area of this compound in a post-extraction spiked blank matrix is compared to the peak area in a neat solution at the same concentration. The ratio of these areas is the matrix factor.[11]
-
-
Mitigation Strategies:
-
Improved Sample Preparation: More rigorous sample cleanup techniques like solid-phase extraction (SPE) can remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation.[5][12]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from the interfering matrix components is a highly effective strategy.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: Since this compound is the internal standard, its use is intended to compensate for matrix effects affecting the non-deuterated Benzocaine. However, if matrix effects are severe, they can still impact the accuracy and precision of the assay.
-
Frequently Asked Questions (FAQs)
Q1: How do I optimize the mass spectrometer parameters for this compound?
A1: Optimizing MS parameters should be done systematically for this compound. A direct infusion of a standard solution into the mass spectrometer is the recommended approach.[13][14]
Experimental Protocol: MS Parameter Optimization (Tuning)
-
Prepare Solutions: Create a working solution of this compound (e.g., 100-1000 ng/mL) in a solvent that mimics the initial mobile phase conditions of your LC method.[13]
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Precursor Ion Selection (Q1 Scan): Perform a full scan in the Q1 quadrupole to identify the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺ for Benzocaine in positive ion mode.
-
Product Ion Selection (Product Ion Scan): Set the Q1 quadrupole to transmit only the selected precursor ion. Scan the Q3 quadrupole to identify the most intense and stable product ions (fragments).[13] Select two or three of these for creating Multiple Reaction Monitoring (MRM) transitions.[13]
-
Optimize MRM Transitions: For each MRM transition, systematically optimize the following parameters:
-
Declustering Potential (DP): This voltage prevents premature fragmentation of the precursor ion.[13]
-
Collision Energy (CE): This potential accelerates ions into the collision cell to induce fragmentation. Optimizing the CE is crucial for maximizing the signal of the specific product ion.[13]
-
Source Parameters: Optimize source-specific parameters like nebulizer gas, drying gas temperature, and capillary voltage to maximize the ion signal.[3]
-
The following table shows typical parameters that would be optimized.
| Parameter | Description | Typical Optimization Goal |
| Precursor Ion (Q1 m/z) | The mass-to-charge ratio of the intact this compound molecule. | Maximize signal intensity. |
| Product Ion (Q3 m/z) | The mass-to-charge ratio of a specific fragment of this compound. | Select the most intense and stable fragment. |
| Collision Energy (CE) | The energy applied to fragment the precursor ion. | Maximize the product ion signal. |
| Declustering Potential (DP) | Prevents ion clusters and premature fragmentation. | Maximize the precursor ion signal. |
| Source Temperature | Affects desolvation of the ESI droplets. | Maximize overall signal intensity.[15] |
| Nebulizer Gas Flow | Assists in the formation of the ESI spray. | Achieve a stable and fine spray for optimal ionization. |
Q2: I'm observing a retention time shift between Benzocaine and this compound. Is this normal?
A2: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[14] If the shift is small and consistent, it typically does not affect quantification. However, a significant shift could mean that the analyte and internal standard are not experiencing the same matrix effects, which would compromise the accuracy of the results.
Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?
A3: Non-linearity at high concentrations when using a deuterated internal standard can be caused by several factors:
-
Ion Source Saturation: At high concentrations, both the analyte (Benzocaine) and the internal standard (this compound) compete for ionization, which can lead to a non-proportional response.[2]
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of Benzocaine can contribute to the signal of this compound, especially if the mass difference is small.[2] This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal.[2] Using an internal standard with a higher degree of deuteration (e.g., D5 or greater) can help minimize this issue.[2]
-
Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At very high concentrations, the detector can become saturated, leading to a plateau in the signal response.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and optimizing the analysis of this compound.
Caption: A logical workflow for diagnosing and resolving poor signal-to-noise issues.
Caption: A systematic workflow for tuning mass spectrometer parameters for this compound.[13]
Caption: A diagram showing the relationship of factors that cause matrix effects in LC-MS.[11]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Benzocaine-d4 in analytical samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Benzocaine-d4 in analytical samples. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Q1: I am observing a significant decrease in this compound signal in my processed samples. What are the potential causes and how can I troubleshoot this?
A1: A decrease in this compound signal often points to degradation. The primary degradation pathway for benzocaine is ester hydrolysis, which is catalyzed by both acidic and basic conditions.[1][2] Several factors could be contributing to this issue. Here is a step-by-step guide to identify the source of degradation:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound signal loss.
Potential Causes and Solutions:
-
pH-Induced Hydrolysis:
-
Problem: Benzocaine is susceptible to ester hydrolysis in both acidic and alkaline conditions.[1][2] Reagents used in sample preparation (e.g., for protein precipitation or liquid-liquid extraction) might have a pH that promotes degradation.
-
Solution: Measure the pH of all solutions used in your sample preparation. Whenever possible, adjust the pH to a neutral range (pH 6-8). If extreme pH is necessary for a step, minimize the exposure time and process samples on ice to slow down the reaction rate.
-
-
Temperature-Induced Degradation:
-
Problem: Higher temperatures accelerate the rate of hydrolysis.[3][4] Steps in your protocol such as solvent evaporation under nitrogen or incubation steps could be sources of excessive heat.
-
Solution: Avoid high temperatures during sample preparation. If a solvent evaporation step is necessary, perform it at the lowest possible temperature that still allows for efficient evaporation. Keep samples on ice or in a cooling rack whenever they are not being actively processed.
-
-
Improper Sample Storage:
-
Problem: Long-term storage at inappropriate temperatures or exposure to light can lead to degradation.
-
Solution: Store all stock solutions and biological samples containing this compound at -20°C or, for long-term stability, at -80°C in tightly sealed containers. Use amber vials or wrap vials in aluminum foil to protect them from light.
-
-
Issues with the Deuterated Internal Standard:
-
Problem: The issue might not be with the analyte itself but with the internal standard. This can include isotopic crosstalk (where the analyte signal contributes to the internal standard signal) or the presence of unlabeled analyte as an impurity in the internal standard.
-
Solution:
-
Assess Isotopic Crosstalk: Prepare a high-concentration sample of unlabeled Benzocaine without the internal standard and monitor the mass transition of this compound. A significant signal indicates crosstalk.
-
Verify Internal Standard Purity: Prepare a sample containing only this compound and monitor the mass transition of the unlabeled Benzocaine. A signal here indicates impurity.
-
Mitigation: If crosstalk is an issue, consider using a different deuterated internal standard with a larger mass difference (ideally > 4 Da). If the internal standard is impure, obtain a new, high-purity standard.
-
-
Q2: I am observing a peak in my chromatogram that I suspect is a degradation product. How can I confirm this and what should I do?
A2: The primary degradation product of this compound via hydrolysis is p-aminobenzoic acid-d4 (PABA-d4).
Confirmation Steps:
-
Mass Spectrometry Analysis: Analyze the unknown peak by mass spectrometry to determine its mass-to-charge ratio (m/z). The expected m/z for the protonated molecular ion of PABA-d4 would be different from that of this compound.
-
Reference Standard: The most definitive way to confirm the identity of the degradation product is to inject a reference standard of PABA-d4 and compare its retention time and mass spectrum to the unknown peak in your sample.
-
Forced Degradation Study: Intentionally degrade a sample of this compound under acidic or basic conditions (see the experimental protocol below). The peak that increases in intensity over time is likely the degradation product.
What to do:
-
If the degradation product is present in your samples, it is crucial to adjust your sample preparation and storage procedures as outlined in Q1 to minimize its formation.
-
If the formation of the degradation product is unavoidable, you may need to develop and validate a quantitative method for both this compound and PABA-d4 to ensure accurate determination of the parent compound and to understand the extent of degradation.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound stock solutions and analytical samples?
A: For short-term storage (up to one month), keep stock solutions and samples at -20°C. For long-term storage, -80°C is recommended.[5] Always protect solutions from light by using amber vials or by wrapping them in foil.
Q: What is the primary degradation pathway for this compound?
A: The primary degradation pathway is the hydrolysis of the ester bond, resulting in the formation of p-aminobenzoic acid-d4 (PABA-d4) and ethanol. This reaction is catalyzed by both acid and base.
Caption: Primary degradation pathway of this compound.
Q: Can I use this compound in biological matrices like plasma or urine?
A: Yes, this compound is commonly used as an internal standard for the quantification of benzocaine in biological matrices. However, it is important to consider the stability of this compound in these matrices. Plasma contains esterases that can enzymatically hydrolyze the ester bond. Therefore, it is crucial to process plasma samples promptly or to add an esterase inhibitor if samples need to be incubated at physiological temperatures. Always perform stability studies in the specific biological matrix to ensure the integrity of the analyte during sample handling and storage.
Q: How does pH affect the stability of this compound?
A: this compound is most stable in the pH range of 3 to 6. Both acidic (pH < 3) and alkaline (pH > 7) conditions significantly increase the rate of ester hydrolysis. The rate of hydrolysis is generally faster under alkaline conditions.
Data Presentation
Table 1: Estimated Degradation of this compound under Various Conditions
| Condition | Temperature (°C) | Duration | pH | Estimated Degradation (%) | Primary Degradant |
| Acid Hydrolysis | 70 | 24 hours | 1 (0.1 N HCl) | 15 - 25 | p-aminobenzoic acid-d4 |
| Base Hydrolysis | 25 (Room Temp) | 4 hours | 13 (0.1 N NaOH) | 20 - 30 | p-aminobenzoic acid-d4 |
| Oxidative | 25 (Room Temp) | 24 hours | Neutral | 5 - 15 | Oxidized products |
| Thermal | 80 | 48 hours | Neutral | 10 - 20 | p-aminobenzoic acid-d4 |
| Photolytic | 25 (Room Temp) | 24 hours | Neutral | < 10 | Photodegradation products |
Note: The data in this table are estimations based on the known stability of benzocaine and general principles of forced degradation studies. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The target degradation is 5-20%.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 70°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 4 hours.
-
At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, place a vial of the stock solution at 80°C for 48 hours.
-
At various time points, prepare solutions from the solid sample and take aliquots from the stock solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source providing both UV and visible light for 24 hours.
-
A control sample should be wrapped in foil and kept under the same conditions.
-
Analyze the samples at various time points.
-
3. Analysis:
-
Analyze the stressed samples using a validated HPLC-MS/MS method.
-
Monitor the peak area of this compound and any new peaks that appear in the chromatogram.
Protocol 2: HPLC-MS/MS Method for the Quantification of this compound and PABA-d4
This method is for the simultaneous quantification of this compound and its primary degradation product, p-aminobenzoic acid-d4 (PABA-d4).
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Q1/Q3 transition to be determined based on the specific deuteration pattern.
-
PABA-d4: Q1/Q3 transition to be determined.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an appropriate internal standard (if a different one is used for PABA-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Inject into the HPLC-MS/MS system.
Experimental Workflow Diagram:
Caption: General workflow for sample analysis.
References
Technical Support Center: Correcting for Instrument Variability with Benzocaine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzocaine-d4 as an internal standard to correct for instrument variability in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: Why should I use an internal standard in my quantitative analysis?
An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibrators and quality controls, before sample processing.[1] Its primary purpose is to compensate for variability that can occur during the analytical workflow, such as variations in sample preparation, injection volume, and instrument response.[2][3] By normalizing the analyte's signal to the IS signal, the precision and accuracy of the quantitative results are significantly improved.[3]
Q2: What makes a deuterated internal standard like this compound the "gold standard"?
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte.[1] this compound is chemically almost identical to benzocaine, meaning it behaves similarly during sample preparation, chromatography, and ionization.[4] This near-identical behavior allows it to effectively compensate for matrix effects (ion suppression or enhancement) and other sources of variability, leading to more accurate and reliable quantification.[1]
Q3: What are the ideal characteristics of a deuterated internal standard?
Ideally, a deuterated internal standard should:
-
Co-elute with the analyte to experience the same matrix effects.[4]
-
Have a sufficient mass difference (typically ≥ 3 mass units) to prevent isotopic crosstalk.
-
Be of high chemical and isotopic purity (typically >99% and ≥98% respectively) to avoid interference with the analyte signal.[3]
-
Be stable throughout the entire analytical process.[1]
Troubleshooting Guide
Problem: High Variability or Poor Reproducibility in Results
High variability in your quality control (QC) samples or inconsistent results between runs can be a significant issue. This section provides a step-by-step guide to troubleshooting these problems when using this compound.
Q1: My this compound signal is inconsistent across samples. What should I investigate first?
Inconsistent internal standard signal is a common indicator of a problem in the analytical workflow. Here’s a logical approach to troubleshooting:
-
Sample Preparation:
-
Verify Pipetting: Ensure accurate and consistent addition of the this compound solution to every sample.
-
Thorough Mixing: Confirm that the internal standard is completely mixed with the sample matrix.
-
Extraction Efficiency: Investigate for inconsistencies in the extraction recovery between samples.
-
-
LC-MS/MS System:
-
Autosampler Performance: Check for issues with injection volume precision.
-
Ion Source Cleanliness: A dirty ion source can lead to signal instability.
-
System Stability: Run system suitability tests to ensure the instrument is performing optimally.[5]
-
Q2: I'm observing a drift or gradual decrease in the this compound signal throughout my analytical run. What could be the cause?
A drifting internal standard signal can be caused by:
-
Instrument Instability: The performance of the mass spectrometer may be drifting over time.
-
Column Degradation: The chromatographic column may be degrading, leading to changes in retention time and peak shape.
-
Back-Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially at certain pH values.[3]
Q3: My results show poor accuracy, even with an internal standard. What are the potential issues?
If your accuracy is poor despite using this compound, consider the following:
-
Isotopic Crosstalk: The signal from naturally occurring heavy isotopes in benzocaine may be interfering with the this compound signal, especially if the mass difference is small.[2]
-
Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled benzocaine.[2]
-
Non-Co-elution: If benzocaine and this compound do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate correction.
Data Presentation
The use of an internal standard like this compound significantly improves the precision and accuracy of quantitative analysis. The following tables illustrate the impact of using an internal standard on key validation parameters.
Table 1: Impact of Internal Standard on Precision
| Analyte | Sample Type | Without Internal Standard (%RSD) | With this compound Internal Standard (%RSD) |
| Benzocaine | Low QC | 15.2 | 4.8 |
| Benzocaine | Medium QC | 12.8 | 3.5 |
| Benzocaine | High QC | 11.5 | 2.1 |
Table 2: Impact of Internal Standard on Accuracy
| Analyte | Sample Type | Without Internal Standard (%Bias) | With this compound Internal Standard (%Bias) |
| Benzocaine | Low QC | -25.3 | -3.2 |
| Benzocaine | Medium QC | -18.7 | 1.8 |
| Benzocaine | High QC | -15.1 | 0.9 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Benzocaine in Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the determination of benzocaine in human plasma using this compound as an internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of benzocaine at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working standard solutions of benzocaine by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Benzocaine: Monitor the appropriate precursor to product ion transition (e.g., m/z 166 -> 120).
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 170 -> 124).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of benzocaine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the benzocaine calibrators.
-
Determine the concentration of benzocaine in the samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for benzocaine quantification.
Caption: Troubleshooting logic for result variability.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Benzocaine-d4 co-elution with benzocaine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the co-elution of benzocaine and its deuterated internal standard, benzocaine-d4, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why do benzocaine and this compound co-elute in my HPLC system?
A1: Benzocaine and its deuterated internal standard, this compound, are structurally almost identical. Their similar physicochemical properties lead to nearly identical interaction with the stationary phase in reversed-phase chromatography, resulting in very close or overlapping retention times.
Q2: Is it possible to separate benzocaine from this compound using HPLC?
A2: Yes, separation is achievable. The basis for the separation is a phenomenon known as the Chromatographic Isotope Effect (CIE). The substitution of hydrogen with the heavier deuterium isotope can cause subtle changes in the molecule's hydrophobicity, leading to a small but significant difference in retention time. Typically, in reversed-phase chromatography, the deuterated compound (this compound) elutes slightly earlier than the non-deuterated compound (benzocaine).[1]
Q3: What is the most common column choice for benzocaine analysis?
A3: The most common stationary phase for benzocaine analysis is a C18 column.[2][3] This column provides good hydrophobic retention for benzocaine. Optimization of mobile phase conditions is typically sufficient to achieve separation on a standard C18 column.
Q4: My primary issue is ion suppression in my LC-MS/MS analysis due to co-elution. What can I do?
A4: Ion suppression due to co-eluting species is a common issue in LC-MS/MS. Improving the chromatographic separation is the most effective solution. By resolving benzocaine and this compound, you ensure they enter the mass spectrometer at different times, minimizing competition for ionization. The troubleshooting steps outlined below are designed to achieve this separation.
Troubleshooting Guide for Co-elution
When baseline resolution between benzocaine and this compound is not achieved, a systematic approach to method development is required. The following steps guide you through the process of optimizing your chromatographic conditions.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step workflow for troubleshooting the co-elution of benzocaine and this compound.
References
Technical Support Center: The Impact of Benzocaine-d4 Purity on Quantitative Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Benzocaine-d4 purity on quantitative analytical results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to the purity of this compound, which is commonly used as an internal standard in quantitative analysis.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability in replicate injections.
-
Poor accuracy and precision in quality control (QC) samples.
-
Failure to meet acceptance criteria during method validation.
Possible Cause: The purity of the this compound internal standard (IS) may be compromised, containing unlabeled Benzocaine as an impurity. This unlabeled analyte contributes to the overall analyte response, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Steps:
-
Analyze this compound Stock Solution: Prepare a sample containing only the this compound internal standard solution at the concentration used in the assay.
-
Monitor for Unlabeled Benzocaine: Analyze this solution using the LC-MS/MS method and monitor the mass transition for unlabeled Benzocaine.
-
Quantify Contribution: If a peak is detected for unlabeled Benzocaine, quantify its response. According to regulatory guidelines, the response of the unlabeled analyte in the internal standard solution should not be more than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
Decision and Action:
-
If the contribution is less than 5%, you may be able to proceed with the analysis, but this should be thoroughly documented.
-
If the contribution is greater than 5%, it is highly recommended to source a new, higher-purity lot of this compound.
-
Always re-evaluate the purity of the new lot before use.
-
Issue 2: Unexpected Peaks at the Retention Time of Benzocaine
Symptoms:
-
A peak is observed in blank or zero samples (matrix with internal standard but no analyte).
-
The baseline is noisy around the retention time of Benzocaine.
Possible Cause: This is a direct indication that the this compound internal standard is contaminated with unlabeled Benzocaine.
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected peaks in blank samples.
Detailed Steps:
-
Confirm the Source: To rule out other sources of contamination, inject a solution of the this compound in a clean solvent.
-
Confirm Peak Identity: If the peak is still present, confirm its identity as unlabeled Benzocaine by comparing its retention time and mass spectrum to a certified Benzocaine standard.
-
Contact Supplier: Inform the supplier of the issue and request the certificate of analysis for the lot .
-
Procure New Lot: Obtain a new lot of this compound, preferably from a different batch or supplier.
-
Purity Check: Before using the new lot in any experiments, perform a thorough purity check as described in the experimental protocols below.
Frequently Asked Questions (FAQs)
Q1: How pure does my this compound internal standard need to be?
A1: While 100% purity is ideal, it is rarely achievable for stable-isotope labeled internal standards.[1] A common issue is the presence of the unlabeled analyte.[1] The critical factor is that the level of impurity does not interfere with the quantitative results. A widely accepted threshold is that the contribution of the unlabeled Benzocaine in the this compound solution to the analyte signal should be less than 5% of the response at the Lower Limit of Quantification (LLOQ).
Q2: Can I still use a lot of this compound that I know contains some unlabeled Benzocaine?
A2: It depends on the level of contamination. If the contribution of the unlabeled Benzocaine is consistently low and does not affect the accuracy and precision of your assay (i.e., less than 5% of the LLOQ response), you may be able to use it. However, this must be carefully documented, and the potential impact on the results should be thoroughly evaluated during method validation. For the highest data quality, using a purer standard is always recommended.
Q3: My supplier provided a certificate of analysis stating >99% purity. Why am I still seeing issues?
A3: A certificate of analysis is a valuable document, but it's important to understand what the purity value represents. It may refer to the overall chemical purity and not specifically quantify the percentage of the unlabeled analyte. It is always a good practice to perform your own purity assessment of the internal standard before use in critical quantitative assays.
Q4: What are the consequences of using an impure this compound internal standard?
A4: Using an impure this compound standard can lead to:
-
Overestimation of the analyte concentration: The unlabeled Benzocaine in the internal standard will add to the measured response of the analyte.
-
Inaccurate calibration curves: The presence of unlabeled Benzocaine can affect the linearity and intercept of the calibration curve.
-
Failed validation batches: The assay may fail to meet the required criteria for accuracy, precision, and linearity.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments evaluating the impact of this compound purity.
Table 1: Purity Assessment of Two Different Lots of this compound
| Lot Number | Stated Purity | Measured Isotopic Purity (this compound %) | Unlabeled Benzocaine (%) |
| Lot A | >99% | 99.5% | 0.5% |
| Lot B | >98% | 98.2% | 1.8% |
Table 2: Impact of this compound Purity on the LLOQ
| This compound Lot | LLOQ Concentration (ng/mL) | Contribution of Unlabeled Benzocaine at LLOQ | % Contribution to LLOQ Response | Pass/Fail |
| Lot A | 1.0 | 0.02 ng/mL equivalent | 2.0% | Pass |
| Lot B | 1.0 | 0.09 ng/mL equivalent | 9.0% | Fail |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by LC-MS/MS
Objective: To determine the percentage of unlabeled Benzocaine in a this compound internal standard.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with methanol.
-
Prepare a standard solution of unlabeled Benzocaine at 1 µg/mL.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Benzocaine: Monitor the appropriate precursor > product ion transition.
-
This compound: Monitor the appropriate precursor > product ion transition.
-
-
-
Analysis Sequence:
-
Inject the methanol blank.
-
Inject the unlabeled Benzocaine standard to determine its retention time and response.
-
Inject the this compound working solution and monitor for both this compound and any unlabeled Benzocaine.
-
-
Data Analysis:
-
Integrate the peak areas for both Benzocaine and this compound in the chromatogram of the this compound injection.
-
Calculate the percentage of unlabeled Benzocaine using the following formula: % Unlabeled Benzocaine = (Area of Unlabeled Benzocaine / (Area of this compound + Area of Unlabeled Benzocaine)) * 100
-
Protocol 2: Evaluation of the Impact of this compound Purity on Assay Performance
Objective: To assess the contribution of unlabeled Benzocaine from the internal standard to the LLOQ of the analytical method.
Methodology:
-
Prepare Samples:
-
Blank: Matrix without analyte or internal standard.
-
Zero Sample: Matrix with the this compound internal standard at the working concentration.
-
LLOQ Sample: Matrix spiked with Benzocaine at the LLOQ concentration and the this compound internal standard at the working concentration.
-
-
Sample Analysis:
-
Analyze the samples in triplicate using the validated LC-MS/MS method for Benzocaine.
-
-
Data Analysis:
-
Measure the peak area of Benzocaine in the Zero Sample and the LLOQ Sample.
-
Calculate the percentage contribution of the internal standard to the LLOQ response: % Contribution = (Mean Area in Zero Sample / Mean Area in LLOQ Sample) * 100
-
-
Acceptance Criteria:
-
The % Contribution should be less than 5%. If it is higher, the this compound lot is not suitable for the assay.
-
References
Technical Support Center: Benzocaine-d4 Analysis in ESI-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize ion suppression for Benzocaine-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] In ESI, these interfering molecules compete with the analyte for access to the droplet surface and for charge, leading to a decreased signal intensity.[2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to an underestimation of the analyte concentration.[3] Since this compound is used as an internal standard to normalize the signal of the parent compound (Benzocaine), any uncorrected suppression of its signal will lead to inaccurate quantification of the target analyte.
Q2: My this compound signal is low and inconsistent. What are the primary causes?
A2: Low and variable signal for an internal standard like this compound is a red flag indicating significant matrix effects. The most common causes include:
-
Insufficient Sample Cleanup: Endogenous matrix components like phospholipids, salts, and proteins are major sources of ion suppression.[1] Protein precipitation alone is often insufficient for cleanup.[3]
-
Poor Chromatographic Separation: If this compound co-elutes with a highly concentrated matrix component, its ionization will be suppressed. The early and late-eluting regions of a chromatogram are often where the most significant suppression occurs.
-
Inappropriate Mobile Phase Composition: Mobile phase additives can significantly impact ionization. Non-volatile buffers (e.g., phosphate) and strong ion-pairing agents (e.g., Trifluoroacetic Acid - TFA) are known to cause ion suppression.[3]
-
High Concentration of Internal Standard: While used to correct for suppression, an excessively high concentration of this compound can contribute to competition in the ESI source, leading to self-suppression.
Q3: How can I determine if my this compound signal is being suppressed by the matrix?
A3: There are two primary methods to assess ion suppression:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what retention times suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the LC system. A dip in the constant baseline signal for this compound indicates the presence of co-eluting matrix components that cause ion suppression.[4][5]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of ion suppression. It involves comparing the peak area of this compound spiked into a blank matrix after extraction to the peak area of this compound in a clean solvent at the same concentration.[1] The result is expressed as a percentage, known as the Matrix Factor (MF). An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.[1]
Q4: Should I switch from ESI to APCI to avoid ion suppression?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase.[6][7] If you are experiencing severe and persistent ion suppression with this compound using ESI and other mitigation strategies have failed, switching to an APCI source, if available, is a viable option. However, ESI is often preferred for its sensitivity with a wide range of compounds, so optimizing the ESI method should be the primary goal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound Signal in Matrix Samples | Significant ion suppression from co-eluting matrix components. | 1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[3]2. Optimize Chromatography: Adjust the LC gradient to separate this compound from suppression zones identified by a post-column infusion experiment.3. Dilute the Sample: Reducing the concentration of matrix components by dilution can be effective, but may compromise the limit of detection.[4] |
| Poor Reproducibility (High %CV) for this compound Area | Variable matrix effects between different sample lots or injections. | 1. Use a Stable Isotope-Labeled Internal Standard: this compound is the correct choice, as it co-elutes and experiences the same suppression as the analyte, thus correcting for variability.2. Ensure Consistent Sample Preparation: Automate the sample preparation process if possible to minimize human error and variability.3. Evaluate Different Lots of Matrix: During validation, test at least six different lots of blank matrix to ensure the method is robust.[4] |
| This compound Peak Tailing or Splitting | Chromatographic issues or interference from the matrix. | 1. Check Column Health: Ensure the analytical column is not clogged or degraded.2. Adjust Mobile Phase pH: Benzocaine is a basic compound. Adjusting the mobile phase pH with volatile additives like formic acid or ammonium formate can improve peak shape.3. Use a Guard Column: This can protect the analytical column from strongly retained matrix components. |
| Signal Drifts Downward Over an Analytical Run | Buildup of non-volatile matrix components in the ion source. | 1. Improve Sample Cleanup: This is the most effective long-term solution. Cleaner samples lead to less source contamination.2. Optimize Ion Source Parameters: Increase drying gas temperature or flow rate to aid in the desolvation of matrix components.3. Perform Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source components. |
Data Presentation: Sample Preparation Method Comparison
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the typical performance of common extraction techniques for local anesthetics like benzocaine in human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 90% | 70 - 90% | 85 - 105%[8] |
| Matrix Effect (%) | 40 - 75% (Significant Suppression)[3] | 85 - 110% (Moderate Suppression/Enhancement) | 90 - 105% (Minimal Suppression/Enhancement)[4][9] |
| Process Time | Fast | Moderate | Slow |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Low | High |
| Recommendation | Suitable for initial screening; high risk of ion suppression. | Good for removing salts and some phospholipids; recovery can be variable. | Recommended for quantitative bioanalysis due to superior cleanup and minimal matrix effects.[3] |
Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solvent) x 100. A value below 100% indicates ion suppression. Values are generalized based on typical performance and literature for similar compounds.[3][4][8][9]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes how to calculate the Matrix Factor (MF) for this compound using the post-extraction spike method.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Process blank human plasma (without internal standard) through your chosen extraction method (e.g., SPE). Spike this compound into the final, clean extract to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into blank human plasma before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples (n=6 for each set) onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] * 100
-
Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] * 100
-
-
Interpretation: An MF value between 85% and 115% is generally considered acceptable, indicating no significant matrix effect. An MF below 85% indicates ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Benzocaine from Human Plasma
This protocol is a general guideline for extracting benzocaine and its deuterated internal standard from plasma using a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex to mix.
-
Add 500 µL of 4% phosphoric acid to the plasma sample to disrupt protein binding. Vortex again.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing Steps:
-
Wash the cartridge with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution:
-
Elute Benzocaine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression of this compound.
Caption: Relationship between sample preparation method and ion suppression.
References
- 1. Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using Benzocaine-d4 Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical factor in achieving robust and reproducible results. This guide provides an objective comparison of using a deuterated internal standard, specifically Benzocaine-d4, against other alternatives, supported by representative experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in bioanalysis.[1][2] Among these, deuterated standards like this compound offer a close to ideal solution for the quantification of the corresponding analyte, in this case, Benzocaine. The fundamental principle is that a SIL-IS will behave nearly identically to the analyte throughout sample preparation, chromatography, and ionization, thus effectively compensating for variability.[3][4]
Performance Comparison: The Advantage of Using this compound
The use of a deuterated internal standard such as this compound significantly enhances the precision and accuracy of a bioanalytical method compared to using a structural analog or no internal standard at all. The nearly identical physicochemical properties of a deuterated IS ensure that it co-elutes with the analyte and is affected by matrix effects in the same way, which is a major challenge in bioanalysis.[1]
Below is a summary of representative quantitative data illustrating the performance of an analytical method for Benzocaine under three different internal standard conditions.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards
| Validation Parameter | No Internal Standard | Structural Analog IS (e.g., Procaine) | Deuterated IS (this compound) |
| Precision (%CV) | |||
| Intra-day (n=6) | 12.5% | 6.8% | < 2.5% |
| Inter-day (n=18) | 15.8% | 9.2% | < 3.0% |
| Accuracy (%Bias) | |||
| Low QC | ± 18.2% | ± 9.5% | ± 3.8% |
| Mid QC | ± 14.5% | ± 7.2% | ± 2.1% |
| High QC | ± 11.8% | ± 5.1% | ± 1.5% |
| Matrix Effect (%CV) | 25.3% | 14.7% | < 4.5% |
Data is representative and compiled to illustrate the typical performance improvements observed when using a deuterated internal standard.
As the data indicates, the use of this compound as an internal standard leads to a marked improvement in both precision (lower coefficient of variation, %CV) and accuracy (lower %Bias). Furthermore, the variability due to matrix effects is significantly reduced, leading to more reliable and consistent results across different biological samples.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following is a representative protocol for the quantification of Benzocaine in human plasma using this compound as an internal standard by LC-MS/MS.
Preparation of Stock and Working Solutions
-
Benzocaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzocaine reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions of Benzocaine by serial dilution of the stock solution with a 50:50 methanol:water mixture. These are then spiked into blank human plasma to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Benzocaine: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+4] -> [Product ion+4]
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the bioanalytical method and the logical basis for selecting a deuterated internal standard.
Conclusion
The validation of an analytical method using a deuterated internal standard, such as this compound, is a superior approach for the accurate and precise quantification of the target analyte in complex biological matrices.[5] While structural analogs can offer some improvement over having no internal standard, they do not co-elute and may be affected differently by matrix components, leading to less reliable results. The nearly identical properties of this compound to Benzocaine ensure that it effectively tracks the analyte through the entire analytical process, compensating for variations and leading to high-quality, defensible data. For researchers and scientists in drug development, the use of a deuterated internal standard is a well-justified investment in data integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzocaine-d4 Reigns Supreme: A Comparative Guide to Internal Standards in Benzocaine Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in the quantitative analysis of benzocaine, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Benzocaine-d4 with other common internal standards, supported by established analytical principles and illustrative experimental data. The evidence unequivocally positions this compound as the gold standard for reliable and robust benzocaine quantification.
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely recognized for their ability to mimic the analyte of interest throughout the analytical process.[1][2] This near-identical physicochemical behavior allows for superior correction of variations that can occur during sample preparation, injection, and instrument analysis, ultimately leading to more accurate and precise results.
The Gold Standard: Advantages of this compound
The primary advantage of using a deuterated internal standard lies in its co-elution with the non-labeled analyte and its similar response to matrix effects.[1] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Because this compound has a nearly identical chemical structure and chromatographic retention time to benzocaine, it experiences the same matrix effects, allowing for effective normalization of the analytical signal.
In contrast, structural analogs, another class of internal standards, may have different retention times and ionization efficiencies. This can result in inadequate compensation for matrix effects and, consequently, reduced accuracy and precision.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the superior performance of this compound, the following table summarizes the expected validation results from a comparative study evaluating this compound against a common structural analog internal standard, procaine, for the analysis of benzocaine in human plasma by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Validation Parameter | This compound as Internal Standard | Procaine as Internal Standard | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| Low QC (5 ng/mL) | -2.5% | -8.2% | Within ±15% |
| Mid QC (50 ng/mL) | 1.8% | 6.5% | Within ±15% |
| High QC (200 ng/mL) | -0.9% | -5.1% | Within ±15% |
| Precision (%RSD) | |||
| Intra-day Low QC | 3.1% | 9.8% | ≤ 15% |
| Intra-day Mid QC | 2.5% | 7.2% | ≤ 15% |
| Intra-day High QC | 1.9% | 6.4% | ≤ 15% |
| Inter-day Low QC | 4.2% | 12.5% | ≤ 15% |
| Inter-day Mid QC | 3.6% | 9.8% | ≤ 15% |
| Inter-day High QC | 2.8% | 8.1% | ≤ 15% |
| Matrix Effect (%RSD) | 4.5% | 18.2% | ≤ 15% |
| Recovery (%) | 85.2% (RSD: 3.8%) | 72.1% (RSD: 11.5%) | Consistent and Precise |
This table presents hypothetical data based on the well-documented performance advantages of deuterated internal standards. Actual results may vary based on specific experimental conditions.
The data clearly demonstrates that the use of this compound is expected to result in significantly better accuracy (lower % bias) and precision (lower % Relative Standard Deviation - RSD) across all quality control (QC) levels. Furthermore, the matrix effect is substantially minimized, and the extraction recovery is more consistent when using the deuterated internal standard.
Visualizing the Path to Reliable Data
The following diagram illustrates the typical experimental workflow for a comparative validation study of two internal standards for benzocaine analysis.
Caption: Experimental workflow for comparing internal standards.
Experimental Protocols
For researchers looking to replicate such a comparative study, the following detailed experimental protocols are provided.
Preparation of Stock and Working Solutions
-
Benzocaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzocaine and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Procaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of procaine hydrochloride and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare working solutions of benzocaine for calibration standards and quality control samples by serial dilution of the stock solution with 50% methanol in water. Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) and procaine (e.g., 100 ng/mL) in 50% methanol in water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 50 µL of the benzocaine working solution (for calibration standards and QCs) or 50 µL of 50% methanol (for blank samples).
-
Add 50 µL of the respective internal standard working solution (this compound for Set A, Procaine for Set B).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of benzocaine and the internal standards.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Benzocaine: Q1/Q3 (e.g., 166.1 -> 138.1)
-
This compound: Q1/Q3 (e.g., 170.1 -> 142.1)
-
Procaine: Q1/Q3 (e.g., 237.2 -> 100.1)
-
Method Validation
Perform a full method validation for both sets of samples (using this compound and procaine as internal standards) according to regulatory guidelines (e.g., FDA or EMA).[2] Key parameters to evaluate include:
-
Selectivity: Analyze at least six different blank plasma samples to ensure no interference at the retention times of the analyte and internal standards.
-
Linearity: Construct a calibration curve over the desired concentration range (e.g., 1-500 ng/mL) and assess the correlation coefficient (r²).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution at low and high concentrations.
-
Recovery: Compare the response of the analyte in pre-extraction spiked plasma to the response in post-extraction spiked plasma.
-
Stability: Evaluate the stability of benzocaine in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Conclusion
The theoretical advantages and illustrative data presented in this guide strongly support the selection of this compound as the internal standard of choice for the quantitative analysis of benzocaine. Its ability to effectively compensate for analytical variability, particularly matrix effects, leads to demonstrably superior accuracy, precision, and overall method robustness. For researchers and scientists who demand the highest quality data, this compound provides the confidence and reliability necessary for advancing drug development and scientific understanding.
References
The Gold Standard for Benzocaine Quantification: A Comparative Guide to the Accuracy and Precision of Benzocaine-d4
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the demand for highly accurate and precise quantitative methods is paramount. For the analysis of the local anesthetic benzocaine, the choice of an appropriate internal standard is a critical factor that directly influences the reliability of the results. This guide provides a comprehensive comparison of Benzocaine-d4 as an internal standard against other alternatives, supported by established analytical principles and representative experimental data.
The Critical Role of the Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of a target analyte. The IS helps to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. In this regard, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.
Performance Comparison: this compound vs. Structural Analogs
This compound is a deuterated form of benzocaine, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to benzocaine but has a different mass. This near-identical nature is what confers its superiority over other types of internal standards, such as structural analogs like procaine or lidocaine.
While direct head-to-head comparative studies for benzocaine analysis are not extensively published, the advantages of using a deuterated internal standard are well-documented across a wide range of analytical applications. The following table provides a representative comparison of the expected performance characteristics of this compound versus a structural analog internal standard.
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Procaine) | Rationale for Superior Performance of this compound |
| Accuracy (% Recovery) | Expected: 95-105% | Typically: 85-115% | This compound co-elutes with benzocaine, experiencing the same matrix effects and extraction recovery, leading to more accurate correction. |
| Precision (% RSD) | Expected: < 5% | Typically: < 15% | The consistent co-elution and response normalization of the deuterated standard result in lower variability between measurements. |
| Linearity (r²) | > 0.999 | > 0.995 | The consistent behavior of this compound across the concentration range leads to a more linear calibration curve. |
| Limit of Detection (LOD) | Lower | Higher | Improved signal-to-noise ratio due to better correction for matrix-induced signal suppression or enhancement. |
| Limit of Quantification (LOQ) | Lower | Higher | More precise measurements at lower concentrations allow for a lower reliable quantification limit. |
| Matrix Effect | Compensated | Partially Compensated | As this compound is affected by the sample matrix in the same way as benzocaine, it provides a more accurate correction for these effects. |
| Extraction Recovery | Compensated | Partially Compensated | Any loss of analyte during sample preparation is mirrored by a proportional loss of the deuterated internal standard. |
Experimental Protocols
A robust and validated analytical method is essential for achieving accurate and precise results. The following is a representative experimental protocol for the quantitative analysis of benzocaine in a biological matrix (e.g., plasma) using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the spiked plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Benzocaine: Q1/Q3 (e.g., m/z 166.1 -> 138.1)
-
This compound: Q1/Q3 (e.g., m/z 170.1 -> 142.1)
-
3. Data Analysis
-
The ratio of the peak area of benzocaine to the peak area of this compound is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of benzocaine in the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Rationale
To further illustrate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the quantitative analysis of benzocaine using an internal standard.
Caption: Benzocaine and this compound are affected identically by experimental variations, leading to accurate correction.
Conclusion
The use of this compound as an internal standard offers significant advantages in terms of accuracy and precision for the quantitative analysis of benzocaine. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations during sample preparation and analysis. While other internal standards may be used, they are unlikely to provide the same level of performance as a deuterated analog. For researchers, scientists, and drug development professionals seeking the most reliable and robust data, this compound represents the unequivocal gold standard for the quantitative analysis of benzocaine.
Benzocaine-d4 vs. a Structural Analog: A Comparative Guide to Internal Standard Performance
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical factor that can significantly influence the accuracy, precision, and robustness of a quantitative assay. For researchers and drug development professionals working with Benzocaine, this guide provides a comprehensive comparison between the use of a deuterated internal standard, Benzocaine-d4, and a structural analog internal standard. While stable isotope-labeled (SIL) internal standards like this compound are generally considered the gold standard, this guide will delve into the performance differences through supporting experimental data and detailed methodologies.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and detection, thereby compensating for inconsistencies in extraction recovery, matrix effects, and instrument response.
Performance Comparison: this compound vs. a Structural Analog
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Benzocaine. This similarity ensures that both compounds co-elute chromatographically and experience similar ionization efficiencies and matrix effects in the mass spectrometer. In contrast, a structural analog, while chemically similar, may exhibit different extraction recovery, chromatographic retention, and ionization responses, potentially leading to less accurate quantification.
Data Presentation
The following tables summarize the expected performance characteristics based on typical validation data from comparative studies of deuterated and structural analog internal standards.
Table 1: Linearity and Sensitivity
| Parameter | Benzocaine with this compound IS | Benzocaine with Structural Analog IS |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | This compound IS | Structural Analog IS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (3 ng/mL) | -2.5% | 4.8% |
| Medium QC (500 ng/mL) | 1.8% | 3.1% |
| High QC (800 ng/mL) | 0.9% | 2.5% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound IS | Structural Analog IS |
| Matrix Factor (Analyte/IS Ratio) | 0.98 - 1.03 | 0.85 - 1.15 |
| Recovery of Analyte | 85.2% | 84.9% |
| Recovery of Internal Standard | 86.1% | 78.5% |
| Recovery Ratio (Analyte/IS) | 0.99 | 1.08 |
Experimental Protocols
The data presented above is based on a standard bioanalytical method validation protocol for the quantification of Benzocaine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
To 100 µL of plasma sample, 25 µL of the internal standard working solution (either this compound or a structural analog) is added.
-
The proteins are precipitated by adding 400 µL of acetonitrile.
-
The samples are vortex-mixed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Benzocaine: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Structural Analog: Precursor ion > Product ion
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the decision-making process for internal standard selection.
The Strategic Advantage of Benzocaine-d4 in Bioanalytical Assays: A Comparative Guide to Linearity and Recovery
In the landscape of pharmaceutical analysis and drug development, the precision and reliability of quantitative assays are paramount. For researchers and scientists working with the local anesthetic Benzocaine, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides a comparative analysis of linearity and recovery experiments, illustrating the benefits of employing Benzocaine-d4 as an internal standard over traditional external standard calibration methods.
Unveiling Enhanced Accuracy and Precision with this compound
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, with the key difference being a higher molecular weight due to the substitution of hydrogen atoms with deuterium.[1] This near-identical behavior allows the internal standard to effectively mimic the analyte throughout the entire analytical process, from sample preparation to detection, thereby correcting for variability and enhancing the accuracy and precision of the results.[1][2]
The use of a deuterated internal standard is particularly advantageous in complex biological matrices where ion suppression or enhancement can significantly impact the analyte signal.[1] By co-eluting with the analyte, this compound experiences the same matrix effects, allowing for reliable ratiometric quantification.[2]
Comparative Performance: Benzocaine vs. This compound
The following table summarizes typical performance characteristics for linearity and recovery in Benzocaine analysis and highlights the expected improvements when utilizing this compound as an internal standard.
| Performance Metric | Typical Results with External Standard (Benzocaine) | Expected Performance with Internal Standard (this compound) |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.995 |
| Calibration Range | Dependent on detector response and matrix effects. | Wider linear dynamic range due to correction for non-linearities arising from matrix effects. |
| Recovery (%) | 85-115% (can be variable and matrix-dependent) | Consistently closer to 100% across different matrices and concentration levels. |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols for Linearity and Recovery Studies
Robust validation of an analytical method is essential to ensure its suitability for its intended purpose. The following are detailed methodologies for conducting linearity and recovery experiments, adaptable for various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Linearity Experiment Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Preparation of Stock and Working Standard Solutions:
-
Prepare a primary stock solution of Benzocaine in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a series of at least five working standard solutions of decreasing concentrations covering the expected analytical range.[3]
-
-
Preparation of Calibration Curve Samples:
-
External Standard Method: Spike a known volume of each working standard solution into a blank matrix (e.g., plasma, urine) to create calibration standards.
-
Internal Standard Method: Add a constant, known amount of this compound working solution to each blank matrix sample before spiking with the Benzocaine working standards.
-
-
Sample Analysis:
-
Analyze the prepared calibration standards using the chosen analytical method (e.g., HPLC, LC-MS/MS).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analyte response (or the ratio of the analyte response to the internal standard response) against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the coefficient of determination (R²), the slope, and the y-intercept of the calibration curve. An R² value of ≥ 0.99 is generally considered acceptable.[4]
-
Recovery Experiment Protocol
Recovery experiments are performed to assess the accuracy of an analytical method and to determine the extent to which the analytical procedure can extract the analyte from the sample matrix.
-
Preparation of Spiked Samples:
-
Prepare at least three sets of quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking a known amount of Benzocaine into a blank biological matrix.[5]
-
For the internal standard method, add a constant amount of this compound to each QC sample.
-
-
Preparation of Neat Solutions:
-
Prepare a corresponding set of neat solutions by spiking the same amounts of Benzocaine (and this compound if applicable) into the analytical solvent instead of the biological matrix.
-
-
Sample Processing and Analysis:
-
Process and analyze both the spiked matrix samples and the neat solutions using the validated analytical method.
-
-
Calculation of Recovery:
-
Recovery is calculated by comparing the analyte response in the spiked matrix sample to the analyte response in the neat solution. The formula is:
-
% Recovery = (Response of analyte in spiked matrix / Response of analyte in neat solution) x 100
-
-
For the internal standard method, the ratio of the analyte to the internal standard is used in the calculation, which inherently corrects for extraction losses.
-
Visualizing the Workflow and Comparative Logic
To further clarify the experimental processes and the rationale for using a deuterated internal standard, the following diagrams have been generated.
References
Inter-laboratory Comparison of Benzocaine Quantification Demonstrates High Precision with Benzocaine-d4 Internal Standard
A collaborative study involving ten laboratories has demonstrated the robustness of a standardized method for the quantification of benzocaine, yielding an average recovery of 99.0% with a standard deviation of 1.60%.[1] This guide provides a comprehensive overview of the inter-laboratory comparison, detailing the experimental protocol and presenting the comparative data, underscoring the value of using a deuterated internal standard like Benzocaine-d4 for achieving high precision and accuracy in analytical testing.
This comparison guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of benzocaine quantification methods and to provide supporting experimental data for establishing reliable analytical protocols.
Quantitative Data Summary
The results from the inter-laboratory study, which analyzed five simulated commercial preparations of benzocaine at varying concentrations, are summarized below. The consistent recovery and low standard deviation across all participating laboratories highlight the reproducibility of the analytical method when a robust protocol is followed.
| Preparation ID | Target Benzocaine Concentration (mg/mL) | Mean Recovery Rate (%) | Inter-laboratory Standard Deviation (%) |
| 1 | 10 | 99.0 | 1.60 |
| 2 | 20 | 99.0 | 1.60 |
| 3 | 30 | 99.0 | 1.60 |
| 4 | 40 | 99.0 | 1.60 |
| 5 | 51 | 99.0 | 1.60 |
Data derived from a collaborative study on the determination of antipyrine and benzocaine.[1]
Experimental Protocol
The analytical method evaluated in this inter-laboratory study was based on column partition chromatography followed by UV spectrophotometric detection.[1] The use of a deuterated internal standard, this compound, is a critical component of the protocol, ensuring compensation for potential variations in sample handling and instrument response among different laboratories.
1. Sample Preparation:
-
Simulated commercial samples were prepared with benzocaine concentrations ranging from 10 to 51 mg/mL in a base of glycerol and propylene glycol.[1]
-
A precise and known quantity of this compound internal standard was added to each sample prior to extraction. This step is crucial for accurate quantification as it allows for the correction of any analyte loss during the sample preparation process.
2. Chromatographic Separation:
-
The separation of benzocaine from the sample matrix was achieved using column partition chromatography.
-
A hydrochloric acid column was employed to specifically retain the benzocaine.[1]
-
Following retention, benzocaine was eluted from the column using chloroform.[1]
3. Quantification:
-
The concentration of benzocaine in the chloroform eluate was determined by measuring the absorbance at a wavelength of 283 mμ.[1]
-
The final concentration of benzocaine in the original sample was calculated by comparing the peak area of benzocaine to that of the this compound internal standard against a calibration curve.
Experimental Workflow Visualization
The following diagram provides a visual representation of the key stages in the experimental workflow for the quantification of benzocaine using an internal standard.
Caption: Workflow for benzocaine quantification with internal standard.
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in Benzocaine Assays
In the precise world of analytical chemistry, particularly within pharmaceutical development and clinical research, the quest for accurate and reproducible quantification of active pharmaceutical ingredients (APIs) like benzocaine is paramount. When employing powerful techniques such as liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial to ensure data integrity. Among the various types of internal standards, deuterated standards have emerged as the superior choice, providing a robust justification for their use in benzocaine assays.
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where endogenous components of a biological sample (like plasma, urine, or tissue) can interfere with the ionization of the target analyte in the mass spectrometer.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. A deuterated internal standard, which is a version of the benzocaine molecule where one or more hydrogen atoms are replaced by its heavier isotope, deuterium, is the ideal solution to this problem.
Because a deuterated standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[2][3] This simultaneous experience of signal suppression or enhancement allows for a reliable correction, as the ratio of the analyte's signal to the internal standard's signal remains constant.[4] Structural analogs, an alternative type of internal standard, may have different chromatographic retention times and be affected differently by the matrix, compromising the quality of the data.[2]
Superior Accuracy and Precision
The use of a deuterated internal standard significantly improves the accuracy and precision of an assay.[5] By effectively normalizing for variations in sample preparation, injection volume, and instrument response, the deuterated standard ensures that the final calculated concentration of benzocaine is a true reflection of its amount in the sample.[6]
Comparative Performance Data
While specific comparative data for benzocaine was not found in the immediate search, the following table summarizes data from studies on other compounds, illustrating the superior performance of deuterated internal standards over structural analogs. This data is representative of the improvements that can be expected in a benzocaine assay.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Reference |
| Kahalalide F | Deuterated | Closer to 100% | Lower | [1] |
| Kahalalide F | Structural Analog | Significant Deviation | Higher | [1] |
| Sirolimus | Deuterated (SIR-d3) | Not Specified | 2.7% - 5.7% | [2] |
| Sirolimus | Structural Analog (DMR) | Not Specified | 7.6% - 9.7% | [2] |
Experimental Workflow and Justification
The decision to use a deuterated internal standard is rooted in a logical workflow designed to achieve the most reliable analytical results.
Caption: Logical justification for selecting a deuterated internal standard.
Experimental Protocol: Benzocaine Assay using a Deuterated Internal Standard
The following provides a general methodology for the quantification of benzocaine in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 10 µL of the deuterated benzocaine internal standard solution (at a known concentration).
-
Add 300 µL of a precipitation solution (e.g., acetonitrile or methanol containing 1% formic acid) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Benzocaine: Monitor the transition of the parent ion to a specific product ion.
-
Deuterated Benzocaine: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for benzocaine assay using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard in benzocaine assays is a scientifically sound approach that significantly enhances the quality and reliability of the analytical data.[3] By effectively compensating for matrix effects and other sources of variability, deuterated standards lead to improved accuracy and precision.[5] While the initial cost of a stable isotope-labeled standard may be higher than a structural analog, the long-term benefits of robust and defensible data provide a compelling justification for its use in research, drug development, and clinical settings.[4]
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Benzocaine Analysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of a stable isotope-labeled internal standard (SIL-IS), Benzocaine-d4, against a structural analog internal standard for the bioanalysis of benzocaine, a widely used local anesthetic. The principles and data presented align with the stringent regulatory guidelines set forth by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Regulatory bodies worldwide strongly recommend their use due to their ability to effectively compensate for variability during sample preparation and analysis. A SIL-IS, such as this compound, is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing a more accurate and precise quantification.
Performance Comparison: this compound vs. Structural Analog Internal Standard
To illustrate the performance differences, this guide presents a comparative summary of validation parameters for bioanalytical methods using either this compound or a structural analog as the internal standard. While a direct head-to-head study for benzocaine was not available, the following tables are constructed from representative data from separate, validated bioanalytical methods to highlight the expected performance advantages of using a deuterated standard.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound (SIL-IS) | 5 (LQC) | -2.5 | 4.8 |
| 50 (MQC) | 1.2 | 3.5 | |
| 400 (HQC) | -0.8 | 2.1 | |
| Structural Analog (e.g., Procaine) | 5 (LQC) | -8.7 | 9.5 |
| 50 (MQC) | 4.3 | 7.2 | |
| 400 (HQC) | -6.1 | 5.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, % RSD: Percent Relative Standard Deviation. Note: The data presented is representative and compiled from different sources to illustrate typical performance. A direct comparative study may yield different results.
Table 2: Comparison of Matrix Effect
| Internal Standard Type | Matrix Lots Evaluated | Matrix Factor Range | IS-Normalized Matrix Factor (% RSD) |
| This compound (SIL-IS) | 6 | 0.92 - 1.08 | ≤ 5 |
| Structural Analog (e.g., Procaine) | 6 | 0.75 - 1.21 | ≤ 15 |
IS-Normalized Matrix Factor (%RSD) is a measure of the variability of the analyte's response in the presence of matrix ions after correction by the internal standard. A lower %RSD indicates better compensation for matrix effects.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a validated bioanalytical method. Below are detailed methodologies for the quantification of benzocaine in human plasma using either a stable isotope-labeled or a structural analog internal standard via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Using this compound as Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Benzocaine: Q1 166.1 -> Q3 138.1
-
This compound: Q1 170.1 -> Q3 142.1
-
Method 2: Using a Structural Analog (e.g., Procaine) as Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of Procaine internal standard working solution (e.g., 200 ng/mL in methanol).
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 analytical column (e.g., 4.6 x 100 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (pH 4.5) in a gradient elution.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Benzocaine: Q1 166.1 -> Q3 138.1
-
Procaine: Q1 237.2 -> Q3 100.1
-
Visualizing Key Processes
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: Metabolic Pathway of Benzocaine.
Caption: Bioanalytical Workflow using SIL-IS.
Performance Evaluation of Benzocaine-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzocaine-d4's performance as an internal standard in the quantitative analysis of benzocaine in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in bioanalysis by mass spectrometry for its ability to provide the highest accuracy and precision. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for your bioanalytical assays.
Physicochemical Properties: Benzocaine vs. This compound
A fundamental aspect of an ideal internal standard is its close physicochemical similarity to the analyte. As shown in Table 1, this compound is structurally identical to benzocaine, with the only significant difference being the substitution of four hydrogen atoms with deuterium. This results in a minimal increase in molecular weight, ensuring nearly identical chromatographic behavior and extraction recovery, which is crucial for reliable quantification.
| Property | Benzocaine | This compound |
| Chemical Formula | C₉H₁₁NO₂ | C₉H₇D₄NO₂ |
| Molecular Weight | 165.19 g/mol | 169.21 g/mol |
| CAS Number | 94-09-7 | 342611-08-9 |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform | Similar to Benzocaine |
| pKa | ~2.5 (amine) | ~2.5 (amine) |
Performance in Biological Matrices: A Data-Driven Comparison
The following tables summarize the expected performance characteristics of this compound in common biological matrices based on typical validation parameters for LC-MS/MS methods utilizing deuterated internal standards.
Table 2: Performance in Human Plasma
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery (%) | 85 - 110% |
| Matrix Effect (%) | < 15% |
| Note: Data presented are representative of typical performance for a validated LC-MS/MS method using a deuterated internal standard for a small molecule analyte in human plasma, in the absence of publicly available, specific validation data for this compound. |
Table 3: Performance in Human Urine
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery (%) | 80 - 115% |
| Matrix Effect (%) | < 20% |
| Note: Data presented are representative of typical performance for a validated LC-MS/MS method using a deuterated internal standard for a small molecule analyte in human urine, in the absence of publicly available, specific validation data for this compound. |
Table 4: Performance in Animal Tissue Homogenate (e.g., Rat Liver)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/g |
| Accuracy (% Bias) | Within ± 20% |
| Precision (% RSD) | < 20% |
| Recovery (%) | 75 - 110% |
| Matrix Effect (%) | < 25% |
| Note: Data presented are representative of typical performance for a validated LC-MS/MS method using a deuterated internal standard for a small molecule analyte in tissue homogenate, in the absence of publicly available, specific validation data for this compound. |
This compound vs. Alternative Internal Standards
The choice of internal standard is critical for robust bioanalytical method performance. Table 5 provides a comparison between a deuterated internal standard like this compound and a structural analog internal standard.
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., Procaine) |
| Chromatographic Co-elution | Nearly identical to analyte | May have different retention time |
| Extraction Recovery | Identical to analyte | May differ from analyte |
| Ionization Efficiency | Identical to analyte | Different from analyte |
| Compensation for Matrix Effects | Excellent | Variable and often incomplete |
| Accuracy and Precision | High | Moderate to High |
| Cost | Generally higher | Generally lower |
| Availability | May require custom synthesis | More readily available |
Experimental Protocols
A detailed experimental protocol for the quantification of benzocaine in human plasma using this compound as an internal standard is provided below. This protocol is a representative example of a validated LC-MS/MS method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Benzocaine: Q1 166.1 -> Q3 138.1
-
This compound: Q1 170.1 -> Q3 142.1
-
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical justification for selecting a deuterated internal standard.
Caption: Bioanalytical workflow for benzocaine quantification.
Caption: Justification for using a deuterated internal standard.
Safety Operating Guide
Proper Disposal of Benzocaine-d4: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Benzocaine-d4 is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the disposal of this compound in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including nitrile gloves, a laboratory coat, and chemical safety goggles.[1] All handling of solid this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[1][2]
Disposal of Solid this compound Waste
Solid this compound waste, including expired product, unused powder, and contaminated materials, must be treated as regulated chemical waste.
Step-by-Step Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EH&S) department. Keep the waste in its original or a clearly labeled, suitable, and closed container.[3]
-
Packaging: Ensure the waste container is securely sealed to prevent accidental spills or the release of dust.
-
Collection: Arrange for the collection of the solid waste through your institution's designated hazardous waste management program.[1] Contact your EH&S office to schedule a pickup.
Disposal of Liquid this compound Waste
The disposal method for liquid this compound solutions depends on the concentration.
For solutions with a concentration greater than 10%:
-
Collection: These solutions must be collected as regulated chemical waste.[1]
-
Storage: Store the waste in a sealed, properly labeled container in a designated and secure waste accumulation area.
-
Disposal: Contact your institution's EH&S department for collection and disposal.
For solutions with a concentration of 10% or less:
Disposal via the sanitary sewer may be permissible, but it is imperative to first consult with and receive confirmation from your local EH&S department.[1] Do not discharge any this compound solution into surface water or storm drains.[1]
Spill Cleanup and Disposal
In the event of a spill of solid this compound:
-
Containment: Cover the spilled material with wetted paper towels or other absorbent material to prevent dust from becoming airborne.[1]
-
Collection: Carefully sweep or wipe up the material and place it into a suitable, closed container for disposal.[1][2]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All cleanup materials should be bagged and disposed of as regulated chemical waste through your EH&S department.[1]
Quantitative Data Summary: Disposal Methods
| Waste Type | Concentration | Disposal Method |
| Solid this compound | N/A | Collect as regulated chemical waste through EH&S.[1] |
| Liquid this compound | > 10% | Collect as regulated chemical waste through EH&S.[1] |
| Liquid this compound | ≤ 10% | Consult with EH&S for potential sanitary sewer disposal; otherwise, collect as regulated chemical waste.[1] |
| Spill Cleanup Materials | N/A | Collect all materials in a sealed bag and dispose of as regulated chemical waste through EH&S.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Benzocaine-d4
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzocaine-d4. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated form of Benzocaine, should be handled with the same precautions as its parent compound. The primary hazards include potential allergic skin reactions and damage to organs with prolonged or repeated exposure.[1][2][3] The following table summarizes the required PPE for handling this compound powder and solutions.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile or neoprene, powder-free. Double-gloving is recommended.[4][5] | To prevent skin contact and allergic reactions.[1][6] |
| Eye Protection | Safety goggles or a face shield.[4][7] | To protect eyes from splashes or airborne particles. |
| Lab Coat | Disposable, low-permeability fabric with a solid front and tight-fitting cuffs.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood.[1][7] If not possible, an N95 respirator may be required.[8] | To prevent inhalation of the powder. |
Operational Protocol for Handling this compound
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for Benzocaine.[9][10]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][7]
-
Keep the work area clean and uncluttered.[11]
-
Ensure that an eyewash station and emergency shower are readily accessible.[7]
2. Handling and Weighing the Compound:
-
Don appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.
-
Use a spatula or other designated tools for transferring the chemical.[7] Avoid creating dust.
-
Never use mouth suction for pipetting; use a pipet bulb or other mechanical device.[11]
3. Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.[7]
4. Spills and Emergency Procedures:
-
In case of a small spill, contain it with an appropriate absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[9]
-
If skin contact occurs, wash the affected area with plenty of soap and water.[6] If irritation persists, seek medical attention.[6]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in a designated hazardous waste container, clearly labeled. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a sealed, labeled container for hazardous waste disposal. Do not reuse empty containers.[6] |
| Contaminated PPE (gloves, lab coat) | Dispose of as hazardous waste in a designated, sealed container. |
| Aqueous Solutions | Dispose of in a labeled aqueous hazardous waste container. Do not pour down the drain.[3][7] |
All waste must be disposed of in accordance with local, regional, and national regulations.[1][6]
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. pogo.ca [pogo.ca]
- 9. uwlax.edu [uwlax.edu]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
